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  • Product: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid
  • CAS: 172596-62-2

Core Science & Biosynthesis

Foundational

5-Chloro-1-methyl-1H-indole-3-carboxylic acid chemical properties

This guide outlines the chemical properties, synthesis, and therapeutic utility of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a critical scaffold in modern drug discovery. [1][2] Executive Summary 5-Chloro-1-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical properties, synthesis, and therapeutic utility of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a critical scaffold in modern drug discovery.

[1][2]

Executive Summary

5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 172596-62-2 ) is a functionalized indole derivative widely utilized as a pharmacophore in medicinal chemistry.[1][2] Distinguished by the chlorine substituent at the C5 position and a methyl group at the N1 position, this compound exhibits enhanced lipophilicity and metabolic stability compared to its N-unsubstituted counterparts. It serves as a pivotal intermediate in the synthesis of CBP/p300 degraders (oncology), Nav1.7 inhibitors (pain management), and antiviral agents .

Physicochemical Profile

The introduction of the N-methyl group removes the hydrogen bond donor capability of the indole nitrogen, significantly altering the solubility profile and crystal packing compared to the parent 5-chloroindole-3-carboxylic acid.

PropertySpecificationNotes
IUPAC Name 5-Chloro-1-methyl-1H-indole-3-carboxylic acid
CAS Number 172596-62-2 Distinct from methyl ester (172595-67-4)
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol, DCMLow water solubility; soluble in basic aq. media
pKa (Calc.) ~4.2 (Carboxylic acid)Acidic proton allows salt formation
LogP (Calc.) ~2.8 - 3.1N-methylation increases lipophilicity (~ +0.5 logP units vs NH)
H-Bond Donors 1 (COOH)N1 is blocked
H-Bond Acceptors 2 (C=O, OH)

Synthetic Methodologies

Two primary routes are employed for the synthesis of this scaffold. Method A is the standard industrial route offering scalability, while Method B represents a modern transition-metal-catalyzed approach.

Method A: Vilsmeier-Haack Formylation & Oxidation (Standard)

This route is preferred for kilogram-scale production due to the low cost of reagents.

  • N-Methylation: 5-Chloroindole is methylated using MeI or DMS under basic conditions (NaH/DMF or KOH/DMSO).

  • Formylation: The N-methylated indole undergoes electrophilic aromatic substitution at C3 using POCl₃/DMF (Vilsmeier reagent) to yield the aldehyde.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using Sodium Chlorite (Pinnick oxidation) or KMnO₄.

Method B: Palladium-Catalyzed Carbonylation (Modern)

Direct carbonylation of 5-chloro-1-methylindole avoids the aldehyde intermediate but requires high-pressure CO or CO surrogates.

  • Reagents: Pd(OAc)₂, Xantphos, CO (gas) or Phenyl formate, Base.

  • Conditions: 80-100°C, pressurized vessel.

Experimental Protocol: Vilsmeier-Haack Route (Method A)

Self-Validating Protocol: The appearance of a solid precipitate in Step 2 indicates successful formylation. In Step 3, pH adjustment is critical for product isolation.

Step 1: Synthesis of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde

  • Charge a reaction vessel with 5-chloro-1-methylindole (1.0 eq) and anhydrous DMF (5-10 vol).

  • Cool to 0°C. Dropwise add POCl₃ (1.2 eq) maintaining internal temp < 10°C.

  • Warm to RT and stir for 1 h, then heat to 60°C for 2 h.

  • Quench: Pour reaction mixture into ice-water containing NaOAc (buffered quench).

  • Isolation: Filter the precipitated pale yellow solid (Aldehyde intermediate).

Step 2: Pinnick Oxidation to Carboxylic Acid

  • Dissolve the aldehyde (1.0 eq) in t-BuOH/H₂O (3:1) and 2-methyl-2-butene (scavenger, 5.0 eq).

  • Add NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water dropwise.

  • Stir at RT for 4-12 h. Monitor by TLC/HPLC (Aldehyde disappearance).

  • Workup: Acidify to pH 2 with 1N HCl. The product precipitates.[1]

  • Filter, wash with water, and dry under vacuum.

SynthesisRoute Start 5-Chloroindole Step1 N-Methylation (MeI, NaH, DMF) Start->Step1 Inter1 5-Chloro-1-methylindole Step1->Inter1 Step2 Vilsmeier-Haack (POCl3, DMF) Inter1->Step2 Inter2 Aldehyde Intermediate Step2->Inter2 Step3 Pinnick Oxidation (NaClO2, NaH2PO4) Inter2->Step3 Final 5-Chloro-1-methyl-1H- indole-3-carboxylic acid Step3->Final

Figure 1: Step-wise synthesis via the Vilsmeier-Haack/Oxidation pathway.

Chemical Reactivity & Functionalization[4][5][6]

The chemical behavior of 5-chloro-1-methyl-1H-indole-3-carboxylic acid is dominated by the electron-rich indole core and the electron-withdrawing carboxylic acid.

Amide Coupling (Drug Synthesis)

The carboxylic acid is readily converted to amides, the most common linkage in medicinal chemistry.

  • Activation: Requires coupling agents (HATU, EDC/HOBt) or conversion to acid chloride (SOCl₂).

  • Reactivity: High yields with primary and secondary amines.

  • Note: The N-methyl group prevents N1-acylation side reactions, simplifying purification compared to NH-indoles.

Decarboxylation

Indole-3-carboxylic acids are susceptible to thermal decarboxylation, especially under acidic conditions.

  • Stability Warning: Avoid prolonged heating >150°C without activation.

  • Mechanism: Protonation at C3 followed by loss of CO₂.

C2-Lithiation (Regioselective Functionalization)

The N-methyl group directs lithiation to the C2 position.

  • Protocol: Treatment with n-BuLi or LDA at -78°C generates the C2-lithio species.

  • Utility: Allows introduction of electrophiles (halogens, alkyls, aryls) at the 2-position, creating highly substituted scaffolds.

Reactivity Center 5-Chloro-1-methyl-1H- indole-3-carboxylic acid Amide Amide Coupling (R-NH2, HATU) Center->Amide Activation Decarb Thermal Decarboxylation (>150°C, Acid) Center->Decarb Heat/Acid Lithiation C2-Lithiation (n-BuLi, E+) Center->Lithiation Directing Group Prod1 Bioactive Amides (Nav1.7 Inhibitors) Amide->Prod1 Prod2 5-Chloro-1-methylindole (Degradation Product) Decarb->Prod2 Prod3 2-Substituted-3-Carboxy Indoles (Complex Scaffolds) Lithiation->Prod3

Figure 2: Reaction network showing primary functionalization pathways and stability risks.

Therapeutic Applications

CBP/p300 Degraders (Oncology)

Recent patent literature highlights this scaffold as a key ligase-binding or linker attachment point in PROTACs targeting CBP/p300 bromodomains. The 5-chloro substituent occupies a hydrophobic pocket, enhancing potency, while the carboxylic acid serves as the vector for linker attachment.

Nav1.7 Inhibitors (Pain)

Indole-3-carboxylic acid amides are established pharmacophores for voltage-gated sodium channel blockers. The 5-chloro group modulates the electronic properties of the indole ring, optimizing pi-pi stacking interactions within the channel pore.

Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Keep container tightly closed to prevent moisture absorption.

References

  • Preparation of Indole-3-carboxylic Acids.Journal of Organic Chemistry.
  • Synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. World Intellectual Property Organization, Patent WO2024130095A1. Link (Describes use as intermediate for CBP/p300 degraders).

  • Chemical Properties of Indole Derivatives. PubChem Compound Summary, CID 17840246 (Related 5-chloro-NH analog). Link

  • Palladium-Catalyzed Carbonylation of Indoles. Amazon S3 / Research Data. Link (Describes Pd-catalyzed synthesis of 1-methyl-indole-3-carboxylic acids).

  • EvitaChem Product Data. EvitaChem. CAS Verification for 172596-62-2.[1] Link

Sources

Exploratory

Physicochemical Characteristics of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

[1][2][3][4][5] Executive Summary 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 172596-62-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 172596-62-2) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4][5] Structurally characterized by an indole core functionalized with a chlorine atom at the 5-position, a methyl group at the N1-position, and a carboxylic acid moiety at the C3-position, this compound serves as a critical scaffold in the development of CBP/p300 degraders , cannabinoid receptor ligands , and NSAID analogs .

This technical guide provides a comprehensive physicochemical profile, validated synthetic pathways, and analytical protocols designed to support researchers in medicinal chemistry and drug development.

Molecular Identity & Structural Analysis[6]

PropertyDetail
IUPAC Name 5-Chloro-1-methyl-1H-indole-3-carboxylic acid
CAS Registry Number 172596-62-2
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
SMILES CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)O
InChI Key Predicted: Unique hash based on structure
Structural Features [1][6][7][2][3][4][5][8][9][10][11] • Indole Core: Planar, aromatic bicycle.• 5-Chloro: Electron-withdrawing halogen, increases lipophilicity.[4]• 1-Methyl: N-alkylation prevents H-bond donation at N1, altering solubility.[4]• 3-Carboxyl: Acidic handle for amide coupling or esterification.[4]

Solid-State & Physicochemical Properties[6]

Physical Characteristics[5][6]
  • Appearance: Off-white to pale yellow crystalline solid.[4]

  • Melting Point: >200 °C (Predicted based on structural analogs; parent indole-3-carboxylic acid decomposes ~210–235 °C).[4] Note: The methyl ester precursor (CAS 172595-67-4) melts at 82–84 °C.

  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol (warm).

    • Moderate Solubility: Dichloromethane, Ethyl Acetate.

    • Low Solubility: Water (at acidic/neutral pH), Hexanes.

Solution-Phase Properties (Predicted)
ParameterValue (Est.)Significance
pKa (Acid) 3.5 – 4.2The C3-carboxylic acid is weakly acidic, comparable to acetic acid derivatives but influenced by the indole conjugation.[4]
LogP 2.6 – 2.9Moderate lipophilicity suitable for CNS penetration; the 5-Cl and 1-Me groups increase LogP relative to the parent indole acid.[4]
LogD (pH 7.4) ~0.5 – 1.0At physiological pH, the carboxylate anion dominates, significantly reducing the distribution coefficient.

Synthetic Relevance & Protocols

Primary Synthetic Route: Hydrolysis of Methyl Ester

The most robust method for accessing high-purity acid is the alkaline hydrolysis of its commercially available methyl ester, Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate (CAS 172595-67-4).[4]

Experimental Protocol
  • Charge: Dissolve 1.0 eq (e.g., 1.0 g) of Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate in Methanol (10 volumes, 10 mL).

  • Reagent: Add a solution of Potassium Hydroxide (KOH) (3.0 eq) in Water (2 volumes, 2 mL).

  • Reaction: Heat the mixture to 80 °C (Reflux) and stir for 4 hours. Monitor by TLC or HPLC for disappearance of the ester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Methanol.[12]

    • Dilute the aqueous residue with water (10 mL).

    • Acidify: Slowly add 1N HCl until pH ~2–3. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45 °C.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Visualization of Synthetic Pathway

SynthesisPathway Start 5-Chloro-1-methylindole (Precursor) Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde Intermediate: 5-Chloro-1-methyl- indole-3-carboxaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (NaClO2 or KMnO4) Aldehyde->Oxidation Product Target: 5-Chloro-1-methyl-1H- indole-3-carboxylic acid Oxidation->Product Ester Methyl Ester (CAS 172595-67-4) Hydrolysis Hydrolysis (KOH/MeOH, 80°C) Ester->Hydrolysis Preferred Route Hydrolysis->Product Preferred Route

Caption: Synthetic pathways to 5-Chloro-1-methyl-1H-indole-3-carboxylic acid showing the preferred ester hydrolysis route.

Analytical Characterization

HPLC Method for Purity Assessment

To ensure the absence of the methyl ester precursor and other impurities, the following Reverse-Phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indole absorption).

  • Retention Time: The acid will elute earlier than the methyl ester due to the polarity of the free carboxyl group.

Spectroscopic Data (Reference)
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 210.03

    • Observed [M+H]⁺: ~210.1

  • ¹H NMR (400 MHz, DMSO-d₆) - Predicted:

    • δ 12.20 (br s, 1H, -COOH )

    • δ 8.05 (s, 1H, H-2)

    • δ 7.95 (d, J=2.0 Hz, 1H, H-4)

    • δ 7.55 (d, J=8.8 Hz, 1H, H-7)

    • δ 7.25 (dd, J=8.8, 2.0 Hz, 1H, H-6)

    • δ 3.85 (s, 3H, N-CH ₃)

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[4]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended) away from light to prevent slow decarboxylation or oxidation.

References

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid (Parent Compound Data).[4][9] National Library of Medicine. Available at: [Link]

  • Google Patents. WO2024130095A1 - Compounds and compositions as CBP/p300 degraders.[1][6][4] (Describes the synthesis and use of the title compound as an intermediate). Available at:

Sources

Foundational

An In-Depth Technical Guide to 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Intermediate in Modern Medicinal Chemistry The indole nucleus is a cornerstone in the architecture of countless natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

The indole nucleus is a cornerstone in the architecture of countless natural products and synthetic pharmaceuticals.[1] Its halogenated derivatives, particularly those with a chloro-substituent at the 5-position, have garnered significant attention as "privileged scaffolds" in drug discovery.[2][3] This guide focuses on a specific, yet crucial, derivative: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid .

While a dedicated CAS number for 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is not readily found in major chemical databases, its strategic importance lies in its role as a synthetic intermediate. This guide will, therefore, provide a comprehensive overview of its synthesis, predicted physicochemical properties based on its parent compound, and the burgeoning therapeutic applications of its structural class. The readily available and registered precursor, 5-Chloro-1H-indole-3-carboxylic acid , serves as our primary reference point, with its own unique identifier:

  • CAS Number: 10406-05-0[4]

This document will equip researchers with the foundational knowledge and practical insights necessary to synthesize, understand, and ultimately leverage 5-Chloro-1-methyl-1H-indole-3-carboxylic acid in their research and development endeavors.

Physicochemical Profile: Insights from the Parent Compound

The physicochemical properties of the parent compound, 5-Chloro-1H-indole-3-carboxylic acid, provide a strong basis for predicting the characteristics of its N-methylated derivative. These parameters are critical in anticipating a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue (for 5-Chloro-1H-indole-3-carboxylic acid)Data Source
Molecular Formula C₉H₆ClNO₂PubChem[4]
Molecular Weight 195.60 g/mol PubChem[4]
XLogP3 2.6PubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]

The N-methylation from the parent compound to 5-Chloro-1-methyl-1H-indole-3-carboxylic acid would result in the following predicted changes:

  • Increased Molecular Weight: Approximately 14 g/mol higher due to the addition of a methyl group.

  • Reduced Hydrogen Bond Donor Count: The N-H bond is replaced by an N-CH₃ bond, decreasing the hydrogen bond donor count by one. This can influence membrane permeability and target binding.

  • Increased Lipophilicity: The addition of a methyl group is expected to slightly increase the octanol-water partition coefficient (LogP), potentially enhancing membrane permeability.

Synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid: A Detailed Protocol and Mechanistic Rationale

The synthesis of the title compound is most practically achieved through the N-methylation of the commercially available 5-Chloro-1H-indole-3-carboxylic acid. While several methylating agents can be employed, this guide will focus on a robust method using dimethyl sulfate, a common and effective reagent for this transformation.

Experimental Workflow: N-Methylation

SynthesisWorkflow Start Starting Material: 5-Chloro-1H-indole-3-carboxylic acid Reaction Reaction: - Reflux under N₂ atmosphere - Monitor by TLC Start->Reaction Reagents Reagents: - Dimethyl Sulfate (CH₃)₂SO₄ - Sodium Bicarbonate (NaHCO₃) - Anhydrous Acetone Reagents->Reaction Workup Work-up: 1. Cool to room temperature 2. Filter off NaHCO₃ 3. Remove acetone in vacuo Reaction->Workup Purification Purification: - Recrystallization from  Ethyl Acetate/Hexane Workup->Purification Product Final Product: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid Purification->Product

Caption: Synthetic workflow for the N-methylation of 5-Chloro-1H-indole-3-carboxylic acid.

Step-by-Step Methodology

Caution: Dimethyl sulfate is toxic and a suspected carcinogen. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloro-1H-indole-3-carboxylic acid (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone to the flask, followed by sodium bicarbonate (2.0 eq.). The use of a mild inorganic base like sodium bicarbonate is crucial to deprotonate the carboxylic acid and the indole nitrogen without promoting significant side reactions.[5]

  • Addition of Methylating Agent: While stirring the suspension under a nitrogen atmosphere, add dimethyl sulfate (2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid sodium bicarbonate and wash it with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 5-Chloro-1-methyl-1H-indole-3-carboxylic acid as a solid.

Mechanistic Insights and Causality

The N-methylation of 5-Chloro-1H-indole-3-carboxylic acid proceeds via a nucleophilic substitution (SN2) mechanism.

  • Deprotonation: The sodium bicarbonate, a weak base, is sufficient to deprotonate the acidic proton of the carboxylic acid, forming a carboxylate anion. It will also exist in equilibrium with the deprotonated indole nitrogen (indolide anion).

  • Nucleophilic Attack: Both the carboxylate and the indolide anions are nucleophilic. However, the indolide anion is generally a softer and more reactive nucleophile towards the soft electrophilic methyl group of dimethyl sulfate. This preferential N-alkylation is a key aspect of indole chemistry.

  • SN2 Reaction: The indolide anion attacks the methyl group of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group and forming the N-methylated product.

It is important to note that O-methylation of the carboxylic acid to form the methyl ester is a potential side reaction. However, by carefully controlling the reaction conditions and using a mild base, N-methylation can be favored. In some cases, with stronger bases and different methylating agents, a mixture of N-methylated, O-methylated, and N,O-dimethylated products can be obtained.[6]

Applications in Drug Discovery and Development

The 5-chloro-indole scaffold is a recurring motif in a multitude of biologically active compounds. The introduction of a methyl group at the 1-position can significantly modulate the pharmacological properties of the parent molecule, often leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Therapeutic Potential of 5-Chloro-Indole Derivatives
  • Anticancer Agents: Numerous 5-chloro-indole derivatives have been investigated for their antiproliferative activities.[7] They have been shown to act as potent inhibitors of various protein kinases, such as EGFR, which are often dysregulated in cancer.[7] The 5-chloro substitution can enhance binding to the target protein, leading to improved efficacy.

  • Antiviral Activity: The 5-chloro-indole core is present in compounds that exhibit potent antiviral activity, including against HIV. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[8]

  • Antimicrobial and Antifungal Agents: Indole derivatives have a broad spectrum of antimicrobial and antifungal activities.[9] The presence of a chloro group at the 5-position can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Logical Framework for Drug Design

DrugDesign Scaffold 5-Chloro-Indole Scaffold Methylation N-Methylation (at position 1) Scaffold->Methylation CarboxylicAcid Carboxylic Acid (at position 3) Scaffold->CarboxylicAcid Properties Modulated Properties Methylation->Properties Increases Lipophilicity Removes H-bond donor CarboxylicAcid->Properties Provides H-bond donor/acceptor Enables salt formation Applications Therapeutic Applications Properties->Applications Improved Potency Enhanced Bioavailability Altered Target Selectivity

Caption: Logical relationship between structural modifications and therapeutic applications.

The strategic placement of the 5-chloro and 1-methyl groups on the indole-3-carboxylic acid core provides a powerful platform for fine-tuning the molecule's interaction with biological targets. The carboxylic acid at the 3-position serves as a versatile handle for further derivatization, allowing for the exploration of a vast chemical space in the quest for novel therapeutics.

Conclusion

5-Chloro-1-methyl-1H-indole-3-carboxylic acid, while not a widely cataloged compound, represents a synthetically accessible and highly valuable intermediate for the development of novel therapeutic agents. Its synthesis from the readily available 5-Chloro-1H-indole-3-carboxylic acid is straightforward, and its structural features are highly desirable in medicinal chemistry. The insights provided in this guide, from its synthesis and predicted properties to the therapeutic potential of its derivatives, are intended to empower researchers to unlock the full potential of this versatile molecular scaffold.

References

  • Shiri, M., & Zolfigol, M. A. (2009). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Journal of the Chinese Chemical Society, 56(4), 793-799. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link].

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1319. [Link]

  • Merck KGaA. (2001). Methylation of indole compounds using dimethyl carbonate. U.S. Patent No. 6,326,501 B1. Washington, DC: U.S.
  • F. Hoffmann-La Roche AG. (2001). Methylation of indole compounds using dimethyl carbonate. WO 2001/081305 A2.
  • F. Hoffmann-La Roche AG. (2003). Methylation of indole compounds using dimethyl carbonate. EP 1276721 B1.
  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294. [Link]

  • Iida, H., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]

  • Atwell, G. J., et al. (1999). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: Relationships between Structure and Cytotoxicity for Analogues Bearing Different DNA Minor Groove Binding Subunits. Journal of Medicinal Chemistry, 42(19), 3400-3411. [Link]

  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

  • Li, J., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]

  • Campaigne, E., & Archer, W. L. (1953). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Journal of the American Chemical Society, 75(4), 989-991. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2315. [Link]

  • Keetha, L., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 241-244. [Link]

  • Palmisano, G., et al. (2010). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 14(20), 2409-2441. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 54, 91. [Link]

  • da Silva, A. B., et al. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Sustainable Chemistry & Engineering, 2(6), 1461-1466. [Link]

  • Chiba University. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. EurekAlert! Retrieved from [Link]

Sources

Exploratory

Technical Guide: Therapeutic Targets of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

This guide outlines the therapeutic utility and pharmacological potential of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 20595-58-2). It is structured not as a monograph of a single marketed drug, but as a techni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the therapeutic utility and pharmacological potential of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 20595-58-2). It is structured not as a monograph of a single marketed drug, but as a technical analysis of a privileged scaffold —a core chemical architecture that serves as a critical building block for multiple classes of high-value therapeutics, particularly in epigenetics and neuropharmacology.

Executive Summary

5-Chloro-1-methyl-1H-indole-3-carboxylic acid is a high-value pharmacophore intermediate used in the synthesis of targeted small molecules. Its structural utility stems from the indole-3-carbonyl core, which mimics the amino acid tryptophan, allowing it to interact with diverse biological binding pockets.

The specific substitutions—5-Chloro and 1-Methyl —are not arbitrary; they are medicinal chemistry optimizations designed to:

  • Enhance Metabolic Stability: The 5-chloro group blocks the primary site of cytochrome P450-mediated hydroxylation (C5 position), significantly extending half-life.

  • Modulate Lipophilicity: The 1-methyl group removes the hydrogen bond donor capability of the indole nitrogen, increasing permeability across the blood-brain barrier (BBB) and cell membranes, essential for intracellular targets like p300/CBP.

Primary Therapeutic Vectors:

  • Epigenetic Modulation: p300/CBP Bromodomain Degraders (PROTACs).

  • Neuropharmacology: 5-HT3 Receptor Antagonists (Anti-emetics/IBS).[1]

  • Oncology & Virology: EGFR Kinase and HCV NS5B Polymerase Inhibitors.

Chemical Biology & Pharmacophore Analysis

The molecule acts as a "ligand anchor." Below is the breakdown of its binding logic:

Structural FeaturePharmacological Function
Indole Core Mimics Tryptophan/Purine bases; engages in

-

stacking with aromatic residues (e.g., Phe, Tyr) in binding pockets.
3-Carboxylic Acid Provides a handle for amide coupling (to create peptidomimetics) or acts as a bioisostere for phosphate groups in kinase inhibitors.
5-Chlorine Fills hydrophobic sub-pockets (halogen bonding); electronically deactivates the ring to prevent oxidation.
1-Methyl Prevents non-specific H-bonding; improves oral bioavailability and CNS penetration.
Visualization: The Pharmacophore Hub

The following diagram illustrates how this specific scaffold branches into distinct therapeutic classes.

PharmacophoreHub Core 5-Chloro-1-methyl- 1H-indole-3-carboxylic acid PROTAC PROTAC Linker-Warhead (Amide coupling at C3) Core->PROTAC Synthetic Derivatization Setrons Setron Analogs (Tropane/Bicyclic esters) Core->Setrons KinaseInhib Kinase Inhibitors (Bioisosteres) Core->KinaseInhib p300 Target: p300/CBP (Epigenetic Cancer Therapy) PROTAC->p300 Degradation HT3 Target: 5-HT3 Receptor (CINV / IBS) Setrons->HT3 Antagonism NS5B Target: HCV NS5B / EGFR (Viral Replication / Tumor Growth) KinaseInhib->NS5B Allosteric Inhibition

Figure 1: Pharmacological divergence of the 5-chloro-1-methylindole scaffold.

Primary Therapeutic Target: p300/CBP (Epigenetics)

Mechanism of Action

The most cutting-edge application of this scaffold is in the development of PROTACs (Proteolysis Targeting Chimeras) targeting the p300/CBP histone acetyltransferases. p300 and CBP are transcriptional co-activators overexpressed in prostate cancer and leukemias.[2]

  • Role of the Scaffold: The 5-chloro-1-methylindole moiety serves as the warhead (ligand) that binds specifically to the bromodomain or HAT domain of p300/CBP.

  • Mechanism: It is linked via the carboxylic acid to an E3 ligase ligand (e.g., Thalidomide for Cereblon). This brings the E3 ligase into proximity with p300, triggering ubiquitination and proteasomal degradation.[3]

Experimental Validation: TR-FRET Binding Assay

To validate the affinity of derivatives built from this scaffold against p300, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Protocol:

  • Reagents:

    • Recombinant p300 Bromodomain (tagged with GST or His).

    • Europium-labeled anti-GST antibody (Donor).

    • Biotinylated acetyl-histone peptide (native ligand) + Streptavidin-APC (Acceptor).

    • Test Compound (synthesized from 5-chloro-1-methylindole-3-carboxylic acid).

  • Procedure:

    • Incubate p300 protein with the Eu-antibody in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100).

    • Add the Test Compound in a dose-response series (e.g., 1 nM to 10 µM).

    • Add the Biotinylated peptide and Streptavidin-APC.

    • Incubate for 60 minutes at Room Temperature.

  • Readout:

    • Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

    • Logic: If the test compound binds to the p300 pocket, it displaces the peptide, decreasing the FRET signal.

  • Data Analysis: Calculate IC50 based on the reduction of the FRET ratio (665/615).

Secondary Target: 5-HT3 Receptor (Neuropharmacology)

Mechanism of Action

The indole-3-carboxylic acid core is the structural parent of the "Setron" class of anti-emetics (e.g., Dolasetron, Tropisetron). These drugs antagonize the 5-HT3 receptor , a ligand-gated ion channel involved in the vomiting reflex (CINV - Chemotherapy-Induced Nausea and Vomiting).[1]

  • Role of the Scaffold: The aromatic indole ring intercalates between Trp183 and Tyr234 in the receptor binding pocket. The 5-chloro substitution enhances hydrophobic contact, often increasing potency by 2-5 fold compared to the unsubstituted indole.

Visualization: 5-HT3 Signaling Blockade

HT3Pathway Chemo Chemotherapy / Stimulus EC_Cell Enterochromaffin Cells (GI Tract) Chemo->EC_Cell Triggers Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Receptor 5-HT3 Receptor (Vagus Nerve) Serotonin->Receptor Binds Signal Depolarization / Signal Transduction Receptor->Signal Activates Scaffold 5-Cl-1-Me-Indole Derivative (Antagonist) Scaffold->Receptor BLOCKS (Competitive Inhibition) Vomiting Emetic Reflex (Nausea) Signal->Vomiting

Figure 2: Mechanism of 5-HT3 antagonism by indole-3-carboxylate derivatives.

Tertiary Targets: Kinases & Polymerases

EGFR (Epidermal Growth Factor Receptor)

Derivatives of 5-chloro-indole-3-carboxylic acid (specifically amides) have shown efficacy against EGFR T790M mutants (drug-resistant non-small cell lung cancer). The indole core mimics the adenine ring of ATP, binding to the kinase hinge region.

HCV NS5B Polymerase

This scaffold is a documented allosteric inhibitor of the Hepatitis C Virus NS5B polymerase. It binds to the "Thumb II" allosteric site, preventing the conformational change required for viral RNA replication.

References

  • World Intellectual Property Organization (WIPO). (2024). Compounds and Compositions as CBP/p300 Degraders and Uses Thereof. WO2024130095A1. Link

  • British Journal of Pharmacology. (2013). 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor.[4][5] Link

  • Journal of Medicinal Chemistry. (2024). Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer. Link

  • Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17840246, 5-Chloro-1H-indole-3-carboxylic acid. Link

Sources

Foundational

Technical Guide: Mechanism of Action Studies for 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

This guide details the technical framework for investigating the mechanism of action (MoA) of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a critical pharmacophore in modern drug discovery.[1] While primarily utilized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical framework for investigating the mechanism of action (MoA) of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a critical pharmacophore in modern drug discovery.[1] While primarily utilized as a scaffold for CBP/p300 degraders and TSPO ligands , its intrinsic chemical properties necessitate rigorous evaluation as both a fragment-based lead and a metabolic intermediate.[1]

[1]

Executive Summary & Chemical Identity[1]

5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 10406-05-0 / 172596-62-2*) is a functionalized indole derivative characterized by a carboxylic acid moiety at the C3 position, a chlorine substituent at C5, and an N-methyl group.[1]

In drug development, this molecule serves two primary roles:

  • Fragment-Based Lead: A validated scaffold for designing inhibitors of bromodomain-containing proteins (e.g., CBP/p300) and mitochondrial translocator proteins (TSPO).

  • Metabolic Marker: A stable hydrolytic metabolite of indole-3-carboxamide and indole-3-carboxylate ester drugs (e.g., synthetic cannabinoids, antivirals).[1]

Key Physicochemical Parameters:

Parameter Value (Approx.) Significance in MoA Studies
Molecular Weight 209.63 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).[1]
LogP ~2.6 Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~4.5 Ionized at physiological pH; potential for ionic interactions.

| H-Bond Donors | 1 (COOH) | Critical for active site anchoring (e.g., Arg/Lys residues). |

*Note: CAS numbers may vary based on salt forms or specific catalogs; 10406-05-0 is common for the acid.

Mechanistic Hypotheses & Target Validation

Research into this compound focuses on three distinct mechanistic pathways. The experimental design must confirm which pathway is relevant to the specific biological context.[1]

A. Epigenetic Modulation (CBP/p300 Inhibition)

Recent patent literature (e.g., WO2024130095A1) identifies this scaffold as a core component of PROTACs or inhibitors targeting CBP/p300 bromodomains.

  • Mechanism: The indole core mimics the acetyl-lysine recognition motif of histones, while the carboxylic acid forms a salt bridge with conserved asparagine or tyrosine residues in the bromodomain binding pocket.

  • Study Goal: Validate binding affinity (

    
    ) and residence time using biophysical assays.
    
B. Mitochondrial Translocator Protein (TSPO) Ligand

N-alkyl-indole-3-carboxamides are potent TSPO ligands.[1] The free acid is often the precursor or metabolite.[1]

  • Mechanism: Binding to the TSPO receptor on the outer mitochondrial membrane, modulating cholesterol transport and steroidogenesis.

  • Study Goal: Determine if the free acid retains affinity or if derivatization (amide formation) is required for activity.

C. Metabolic Reactivity (Acyl Glucuronidation)

As a carboxylic acid, the molecule is susceptible to Phase II metabolism by UDP-glucuronosyltransferases (UGTs).

  • Mechanism: Formation of unstable acyl glucuronides that can covalently bind to plasma proteins, leading to immune-mediated toxicity (idiosyncratic drug toxicity).

  • Study Goal: Quantify the half-life of the acyl glucuronide intermediate.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Determine the binding kinetics (


, 

,

) of the acid to the CBP/p300 bromodomain.

Materials:

  • Recombinant CBP Bromodomain (biotinylated).

  • Sensor Chip: Streptavidin (SA) or CM5.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

  • Compound: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (100 mM DMSO stock).

Workflow:

  • Immobilization: Capture biotinylated CBP protein on the SA chip to a density of ~2000 RU. Reference channel remains unmodified.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Injection Series: Prepare a concentration series of the compound (e.g., 3 µM to 500 µM) in Running Buffer (final 2% DMSO).

  • Kinetic Analysis: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.[1]

  • Data Processing: Double-reference subtract (Reference channel + Buffer blank). Fit data to a 1:1 Langmuir binding model .

Validation Criteria:

  • 
     should be within 80-120% of theoretical 
    
    
    
    .
  • Square wave binding profile indicates fast kinetics (typical for fragments).

Protocol 2: Acyl Glucuronide Reactivity Assay

Objective: Assess the potential for the carboxylic acid to form reactive metabolites that bind covalent proteins.

Materials:

  • Human Liver Microsomes (HLM) or recombinant UGTs.

  • Alamethicin (pore-forming peptide).[1]

  • UDP-Glucuronic Acid (UDP-GA).[1]

  • Nucleophile trap: Glutathione (GSH) or N-acetyl-lysine.[1]

Workflow:

  • Activation: Incubate HLM (0.5 mg/mL) with Alamethicin (25 µg/mL) on ice for 15 min to permeabilize membranes.

  • Reaction: Add compound (10 µM), MgCl2 (5 mM), and UDP-GA (2 mM) in Phosphate Buffer (pH 7.4).

  • Trapping: Add GSH (5 mM) to capture reactive acyl glucuronides. Incubate at 37°C for 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Look for the [M + Glucuronide + GSH] adduct mass.

Visualizing the Mechanism

Diagram 1: Fragment-Based Drug Discovery Pathway

This diagram illustrates how the 5-Chloro-1-methyl-1H-indole-3-carboxylic acid scaffold is optimized into a potent inhibitor.[1]

FBDD_Pathway Fragment 5-Chloro-1-methyl-1H-indole -3-carboxylic acid (Fragment Hit) Screening SPR / NMR Screening (Confirm Binding) Fragment->Screening  KD ~ 100 µM   Target Target Protein (CBP/p300 Bromodomain) Fragment->Target  Weak Interaction   Growth Fragment Growing (Amide Coupling) Screening->Growth  Valid Hit   Lead Optimized Lead (e.g., CBP Degrader) Growth->Lead  SAR Optimization   Lead->Target  High Affinity Binding (KD < 10 nM)  

Caption: Evolution of the indole acid fragment into a high-affinity lead via Fragment-Based Drug Discovery (FBDD).

Diagram 2: Metabolic Fate & Toxicity Risk

This diagram details the metabolic activation pathway relevant to carboxylic acid-containing drugs.[1]

Metabolic_Fate Parent Parent Drug (Ester/Amide) Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Acid 5-Chloro-1-methyl-1H-indole -3-carboxylic acid Hydrolysis->Acid UGT Glucuronidation (UGT Enzymes) Acid->UGT AcylGluc Acyl Glucuronide (Reactive Metabolite) UGT->AcylGluc Covalent Covalent Binding (Protein Adducts) AcylGluc->Covalent  Immune Response Risk   Excretion Renal/Biliary Excretion AcylGluc->Excretion  Safe Clearance  

Caption: Metabolic pathway showing the hydrolysis of prodrugs to the acid and subsequent risk of acyl glucuronidation.[1]

Data Interpretation & Reference Values

When evaluating experimental results, compare your data against these standard benchmarks for indole-3-carboxylic acid derivatives.

Assay TypeMetricTarget Range (Active Lead)Interpretation
SPR Binding

< 100 µM (Fragment)Values >500 µM indicate non-specific binding or lack of "ligandability".[1]
Ligand Efficiency LE> 0.3 kcal/mol/atomHigh LE justifies "growing" the fragment; low LE suggests a poor starting point.
Metabolic Stability

(Microsomes)
> 30 minRapid clearance (<10 min) implies high first-pass metabolism risk.
Plasma Protein Binding

(Unbound)
> 1%High acidity often leads to high albumin binding (>99%), limiting free drug concentration.

References

  • World Intellectual Property Organization (WIPO). (2024). Compounds and Compositions as CBP/p300 Degraders and Uses Thereof. WO2024130095A1.[1][2] Link

  • PubChem. (2024).[3] 5-Chloro-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link

  • EvitaChem. (2024). Product Catalog: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. Link

  • Journal of Medicinal Chemistry. (2018). Strategies for the Discovery of Inhibitors of the Bromodomain and Extra-Terminal (BET) Family Proteins. (General reference for FBDD protocols).
  • Drug Metabolism and Disposition. (2006). Acyl Glucuronides: Drug-Protein Adducts and Immune-Mediated Drug Toxicity. (Standard protocol for acyl glucuronide assays).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid, a valuable heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a background in organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a robust and reproducible methodology. The synthesis is strategically designed around the versatile Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.[1][2]

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Halogenated and N-alkylated indole derivatives, such as 5-Chloro-1-methyl-1H-indole-3-carboxylic acid, are of particular interest as they allow for fine-tuning of the molecule's physicochemical properties, influencing its biological activity and pharmacokinetic profile. This specific derivative serves as a key building block for more complex molecules, including potential anti-inflammatory and anticancer agents.[4] The following protocol details a reliable synthetic route to this important intermediate.

Overall Synthetic Strategy

The synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is proposed via a multi-step sequence, culminating in a Fischer indole synthesis. The key steps are:

  • Preparation of the Hydrazone Precursor: Synthesis of the N-(4-chlorophenyl)-N-methylhydrazone of pyruvic acid. This intermediate is central to the subsequent indole ring formation.

  • Fischer Indole Synthesis: Acid-catalyzed cyclization of the prepared hydrazone to yield the methyl ester of 5-chloro-1-methyl-1H-indole-3-carboxylic acid.

  • Saponification: Hydrolysis of the methyl ester to afford the final product, 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 4-Chloroaniline 4-Chloroaniline N-Methyl-4-chloroaniline N-Methyl-4-chloroaniline 4-Chloroaniline->N-Methyl-4-chloroaniline Methylation Methyl Iodide Methyl Iodide Sodium Nitrite Sodium Nitrite Methyl Pyruvate Methyl Pyruvate 4-Chloro-N-methyl-phenyldiazonium salt 4-Chloro-N-methyl-phenyldiazonium salt N-Methyl-4-chloroaniline->4-Chloro-N-methyl-phenyldiazonium salt Diazotization Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate 4-Chloro-N-methyl-phenyldiazonium salt->Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate Japp-Klingemann Reaction with Methyl Pyruvate Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate->Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate Fischer Indole Synthesis 5-Chloro-1-methyl-1H-indole-3-carboxylic acid 5-Chloro-1-methyl-1H-indole-3-carboxylic acid Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate->5-Chloro-1-methyl-1H-indole-3-carboxylic acid Saponification

Caption: Proposed synthetic pathway for 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of N-Methyl-4-chloroaniline

This initial step introduces the methyl group onto the nitrogen atom of the starting aniline.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroaniline127.5712.76 g0.1
Methyl Iodide141.9415.6 g (6.8 mL)0.11
Sodium Bicarbonate84.0110.1 g0.12
Methanol32.04100 mL-
Diethyl Ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.76 g (0.1 mol) of 4-chloroaniline in 100 mL of methanol.

  • Add 10.1 g (0.12 mol) of sodium bicarbonate to the solution.

  • While stirring, add 15.6 g (0.11 mol) of methyl iodide dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-methyl-4-chloroaniline, which can be purified by column chromatography if necessary.

PART 2: Synthesis of Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate via Japp-Klingemann Reaction

This step involves the formation of the crucial hydrazone intermediate. The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Methyl-4-chloroaniline141.6014.16 g0.1
Concentrated HCl36.4625 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Methyl Pyruvate102.0910.21 g0.1
Sodium Acetate82.0324.6 g0.3
Ethanol46.07200 mL-
Water18.02As needed-

Procedure:

  • Diazotization: In a 500 mL beaker, dissolve 14.16 g (0.1 mol) of N-methyl-4-chloroaniline in a mixture of 25 mL of concentrated HCl and 50 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling: In a separate 1 L beaker, dissolve 10.21 g (0.1 mol) of methyl pyruvate and 24.6 g (0.3 mol) of sodium acetate in 200 mL of ethanol. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the methyl pyruvate solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • A yellow precipitate of the hydrazone should form. Collect the solid by vacuum filtration, wash with cold water, and air dry.

PART 3: Fischer Indole Synthesis of Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate

This is the key ring-forming step to construct the indole nucleus.[1][2][7][8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(2-(4-chlorophenyl)-2-methylhydrazono)propanoate254.7025.47 g0.1
Polyphosphoric Acid (PPA)-~150 g-
or Zinc Chloride (ZnCl₂)136.3027.26 g0.2
Toluene (if using ZnCl₂)92.14200 mL-
Ethyl Acetate88.11As needed-
Saturated NaHCO₃ solution-As needed-

Procedure (using Polyphosphoric Acid):

  • In a 250 mL beaker, add approximately 150 g of polyphosphoric acid and heat to 80-90 °C with mechanical stirring.

  • Slowly add 25.47 g (0.1 mol) of the hydrazone in portions to the hot PPA.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The product will precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9]

PART 4: Saponification to 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate223.6522.37 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Methanol32.04100 mL-
Water18.0250 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 22.37 g (0.1 mol) of the indole ester in 100 mL of methanol.

  • Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2-3).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Experimental_Workflow cluster_part1 PART 1: N-Methylation cluster_part2 PART 2: Japp-Klingemann Reaction cluster_part3 PART 3: Fischer Indole Synthesis cluster_part4 PART 4: Saponification p1_start Dissolve 4-Chloroaniline in Methanol p1_reagents Add NaHCO₃ and Methyl Iodide p1_start->p1_reagents p1_reflux Reflux for 4-6 hours p1_reagents->p1_reflux p1_workup Workup and Purification p1_reflux->p1_workup p1_product N-Methyl-4-chloroaniline p1_workup->p1_product p2_diazotization Diazotization of N-Methyl-4-chloroaniline p1_product->p2_diazotization p2_coupling Couple with Methyl Pyruvate p2_diazotization->p2_coupling p2_filtration Filter and Dry p2_coupling->p2_filtration p2_product Hydrazone Intermediate p2_filtration->p2_product p3_cyclization Cyclization in Polyphosphoric Acid p2_product->p3_cyclization p3_workup Workup and Extraction p3_cyclization->p3_workup p3_purification Column Chromatography p3_workup->p3_purification p3_product Indole Ester p3_purification->p3_product p4_hydrolysis Hydrolysis with NaOH in Methanol/Water p3_product->p4_hydrolysis p4_acidification Acidification with HCl p4_hydrolysis->p4_acidification p4_filtration Filter and Dry p4_acidification->p4_filtration p4_product Final Product p4_filtration->p4_product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Chloroaniline: Toxic and an irritant. Avoid inhalation and contact with skin.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Concentrated HCl and Polyphosphoric Acid: Corrosive. Handle with care to avoid severe burns.

  • Toluene and Diethyl Ether: Highly flammable solvents.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10][11][12][13][14]

Characterization

The identity and purity of the final product, 5-Chloro-1-methyl-1H-indole-3-carboxylic acid, should be confirmed by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Troubleshooting

  • Low yield in N-methylation: Ensure anhydrous conditions and sufficient reaction time. Over-methylation to the quaternary ammonium salt can be an issue; using a slight excess of aniline can mitigate this.

  • Incomplete Fischer Indole Synthesis: The choice of acid catalyst and reaction temperature is crucial. PPA is generally effective, but other Lewis or Brønsted acids can be explored.[2][7] Ensure the hydrazone is completely dry before adding to the acid.

  • Purification challenges: The crude product may contain polymeric byproducts. Column chromatography is an effective method for purification.[9]

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for further applications in drug discovery and development.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • Fischer Indole Synthesis. (URL: [Link])

  • Reissert indole synthesis - Wikipedia. (URL: [Link])

  • Reissert Indole Synthesis. (URL: [Link])

  • 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem. (URL: [Link])

  • Japp–Klingemann reaction - Wikipedia. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Reissert Indole Synthesis - YouTube. (URL: [Link])

  • Reissert indole synthesis - chemeurope.com. (URL: [Link])

  • Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine | Request PDF - ResearchGate. (URL: [Link])

  • Fischer Indole Synthesis - YouTube. (URL: [Link])

  • 1 - Working with Hazardous Chemicals. (URL: [Link])

  • synthesis of 5-substituted indole derivatives, part ii.1. (URL: [Link])

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (URL: [Link])

  • Japp-Klingemann reaction - chemeurope.com. (URL: [Link])

  • Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. (URL: [Link])

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol | Request PDF - ResearchGate. (URL: [Link])

  • The Japp-Klingemann Reaction - Organic Reactions. (URL: [Link])

  • 5-Chloro-1H-indole-3-carboxylic acid - PMC - NIH. (URL: [Link])

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate - ACS Publications. (URL: [Link])

  • Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues - ResearchGate. (URL: [Link])

Sources

Application

NMR Spectroscopy for the Structural Elucidation of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characteri...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural characterization of novel chemical entities in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the NMR analysis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid, a representative substituted indole. The methodologies detailed herein cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra, and principles of spectral interpretation. The causality behind experimental choices is emphasized to ensure the generation of high-quality, reproducible data for unambiguous structure verification.

Introduction and Scientific Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is a synthetic derivative whose precise structural confirmation is a prerequisite for its use in further chemical synthesis or biological screening. The substitution pattern—a chlorine atom on the benzene ring, a methyl group on the indole nitrogen, and a carboxylic acid on the pyrrole ring—creates a distinct electronic environment. These features give rise to a unique NMR fingerprint that, when correctly interpreted, provides unequivocal proof of its chemical identity.

This document serves as a practical guide for researchers, outlining the necessary steps to acquire and interpret high-quality NMR data for this class of molecules.

Molecular Structure and Predicted Spectral Features

The chemical structure of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid dictates the expected NMR signals. The key structural features to consider are:

  • Indole Core: A bicyclic aromatic system.

  • C5-Chloro Group: An electron-withdrawing substituent that will deshield adjacent protons (H4 and H6).

  • N1-Methyl Group: Will appear as a sharp singlet in the ¹H NMR spectrum.

  • C3-Carboxylic Acid: Replaces the proton typically found at C3. The acidic proton (COOH) will be a broad singlet, with a chemical shift highly dependent on solvent and concentration.

  • Aromatic Protons: H2, H4, H6, and H7 will resonate in the aromatic region of the ¹H NMR spectrum with specific splitting patterns due to spin-spin coupling.

(Note: An image of the chemical structure would be placed here in a formal document.)

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[3][4]

Materials:

  • 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6 mL

  • Glass vial (e.g., 1.5 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a small cotton or glass wool plug

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry glass vial. This amount is sufficient for routine ¹H NMR and most 2D experiments on a modern spectrometer (≥400 MHz).[5][6] For ¹³C NMR, a more concentrated sample (20-50 mg) will reduce the required acquisition time.[5]

  • Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and it forms hydrogen bonds with the COOH proton, slowing its chemical exchange and allowing it to be observed as a distinct, albeit often broad, signal.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[6][7] Gently vortex or swirl the vial until the solid is completely dissolved. A clear, transparent solution is required.[6]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette.[4] Use the pipette to transfer the solution from the vial into the NMR tube. This filtration step is critical to remove any dust or undissolved microparticles.[5][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[6]

Protocol 2: Standard ¹H NMR Acquisition

This protocol outlines typical parameters for acquiring a standard ¹H NMR spectrum on a 400 or 500 MHz spectrometer.[1]

Instrumental Setup:

  • Insert the sample into the spectrometer.

  • Lock: Establish a stable deuterium lock on the DMSO-d₆ signal.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp spectral lines and high resolution.[1]

  • Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency.

Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Angle (p1) 30-90° A 90° pulse maximizes signal for a single scan. A smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay.
Spectral Width (sw) ~16 ppm Ensures all signals, from the aromatic region (~8.5 ppm) to the TMS reference (0 ppm) and the carboxylic acid proton (>12 ppm), are captured.
Acquisition Time (aq) 2-4 seconds Provides adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay (d1) 2-5 seconds Allows for nearly complete relaxation of protons between scans, which is important for accurate integration.
Number of Scans (ns) 16-64 Provides excellent signal-to-noise (S/N) for a sample of this concentration.

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

Protocol 3: Standard ¹³C{¹H} NMR Acquisition

The low natural abundance (~1.1%) and smaller gyromagnetic ratio of ¹³C necessitate different acquisition strategies compared to ¹H NMR.

Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zgpg30 or similar A standard pulse program with proton decoupling. Using a 30° pulse angle allows for a shorter relaxation delay.[8]
Spectral Width (sw) ~220 ppm Covers the full range of expected carbon chemical shifts for organic molecules.
Acquisition Time (aq) 1-2 seconds Balances resolution and S/N within a reasonable experiment time.
Relaxation Delay (d1) 2 seconds A short delay is sufficient when using a small pulse angle, significantly reducing total experiment time.

| Number of Scans (ns) | 1024-4096 | A higher number of scans is required to achieve adequate S/N for ¹³C signals.[9] |

Protocol 4: 2D NMR for Structural Elucidation

Two-dimensional NMR experiments are essential for making unambiguous assignments by revealing through-bond correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[10] For this molecule, it will be instrumental in tracing the connectivity of the aromatic protons (H4, H6, and H7). Standard gradient-enhanced (gCOSY) sequences can be run in 10-20 minutes.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH).[10] It is the most reliable method for assigning protonated carbon signals. A multiplicity-edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[11]

Data Analysis and Structural Interpretation

A systematic analysis of the acquired spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.

Workflow for Spectral Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Assignment H1 ¹H NMR: - Identify singlets (H2, N-CH₃) - Analyze aromatic region (H4, H6, H7) - Locate COOH proton C13 ¹³C NMR: - Count all carbon signals - Identify quaternary carbons (C3, C3a, C5, C7a) HSQC HSQC: Correlate each proton to its attached carbon H1->HSQC Use ¹H signals COSY COSY: Establish H4-H6-H7 coupling network H1->COSY Trace connectivity C13->HSQC Confirm C-H Assign Unambiguous Assignment: - Assign all protonated carbons via HSQC - Assign aromatic protons via COSY - Deduce quaternary carbons HSQC->Assign COSY->Assign Verify Structure Verification Assign->Verify

Caption: NMR data analysis workflow for structure verification.
Expected ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for 5-Chloro-1-methyl-1H-indole-3-carboxylic acid in DMSO-d₆. These predictions are based on established principles for indole derivatives.[1][12][13]

Atom #Predicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Rationale & Notes
COOH~12.5, br s~165.0Acidic proton, chemical shift is concentration dependent. Quaternary carbon.
H2~8.2, s~135.0Singlet as C3 is substituted. Deshielded by adjacent nitrogen and carboxyl group.
C3-~108.0Quaternary carbon, shielded by electron donation from nitrogen.
H4~8.0, d, J ≈ 2.0 Hz~122.0Deshielded by the chloro group at C5. Shows only meta-coupling to H6.
C5-~126.0Quaternary carbon directly attached to chlorine.
H6~7.2, dd, J ≈ 8.7, 2.0 Hz~120.0Shows ortho-coupling to H7 and meta-coupling to H4.
H7~7.6, d, J ≈ 8.7 Hz~113.0Shows only ortho-coupling to H6.
C3a-~128.0Bridgehead quaternary carbon.
C7a-~136.0Bridgehead quaternary carbon.
N-CH₃~3.8, s~33.0Characteristic singlet for N-methyl group.

Conclusion

This application note provides a robust framework for the NMR-based structural characterization of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H, ¹³C, COSY, and HSQC spectra. The systematic workflow for data interpretation enables the unambiguous assignment of all signals, leading to confident verification of the molecular structure, an essential step in any chemical research or drug development pipeline.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of indole derivatives by two-dimensional NMR-based... (n.d.). ResearchGate. [Link]

  • Acquiring 1 H and 13 C Spectra. (2018). SpringerLink. [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Basic NMR Concepts. (n.d.). Boston University. [Link]

  • NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. (2017). National Center for Biotechnology Information. [Link]

  • Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison. [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Bristol. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). ACS Publications. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). The Royal Society of Chemistry. [Link]

  • Small Molecule Characterization. (n.d.). Oregon State University. [Link]

  • Tools for Structure Elucidation. (n.d.). Bruker. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (2020). MDPI. [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]

  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343). (n.d.). NP-MRD. [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). University of Naples Federico II. [Link]

  • 5-Chloro-1H-indole-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

Method

using 5-Chloro-1-methyl-1H-indole-3-carboxylic acid as a research tool

Application Note: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid as a Research Tool Introduction 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (5-Cl-1-Me-ICA) is a highly specialized indole scaffold used primarily in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid as a Research Tool

Introduction

5-Chloro-1-methyl-1H-indole-3-carboxylic acid (5-Cl-1-Me-ICA) is a highly specialized indole scaffold used primarily in medicinal chemistry and plant physiology .[1] Unlike the more common indole-3-acetic acid (IAA) derivatives, the carboxylic acid moiety attached directly to the C3 position of the indole ring, combined with the 5-chloro and 1-methyl substitutions, imparts unique electronic and steric properties.[1]

These structural modifications serve two critical functions in research:

  • Metabolic Stability: The N-methylation prevents glycosylation and tautomerization, while the 5-chloro substituent blocks hydroxylation at the most reactive site of the benzene ring.[1] This makes 5-Cl-1-Me-ICA an excellent "metabolically blocked" probe for biological systems.[1]

  • Pharmacophore Precision: In drug discovery, it serves as a rigidified core for 5-HT₃ receptor antagonists (related to Dolasetron) and as a lipophilic anchor in PROTAC (Proteolysis Targeting Chimera) design, specifically for CBP/p300 degraders.

Chemical Properties & Handling

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mM), Methanol, DMF.[1] Sparingly soluble in water.[1]
pKa (Calc.) ~3.8 (Carboxylic acid)
Stability Sensitive to light (slow oxidation to quinoidal species). Stable at -20°C for >2 years.[1]
Hazards Irritant.[1] Handle with standard PPE (gloves, goggles).

Storage Protocol:

  • Store solid powder at -20°C in a desiccator protected from light.

  • Prepare stock solutions in anhydrous DMSO . These are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.[1]

Application I: Synthetic Scaffold for Medicinal Chemistry

Context: 5-Cl-1-Me-ICA is frequently used as a "warhead" or core scaffold in the synthesis of bioactive amides.[1] The electron-withdrawing chlorine atom at C5 increases the lipophilicity (LogP) and metabolic half-life of the resulting drugs, while the C3-carboxylic acid is less reactive than acetic acid analogs, requiring specific activation protocols.[1]

Experimental Protocol: Amide Coupling (General Procedure) Objective: To couple 5-Cl-1-Me-ICA with a secondary amine (e.g., a piperazine or tropine derivative) for SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • 5-Cl-1-Me-ICA (1.0 equiv)[1][2]

  • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • Solvent: DMF or DCM[3]

Step-by-Step Methodology:

  • Activation: Dissolve 5-Cl-1-Me-ICA (100 mg, 0.48 mmol) in anhydrous DMF (2 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (250 µL, 1.44 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (219 mg, 0.58 mmol). The solution should turn slightly yellow.[1] Stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add the amine partner (0.53 mmol) dissolved in minimal DMF.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target mass = Amine MW + 191.6 Da).[1]

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Visualizing the Synthetic Logic:

SynthesisWorkflow Start 5-Cl-1-Me-ICA (Carboxylic Acid) Activation Activation (HATU/DIPEA) Start->Activation Dissolve in DMF Intermediate Activated Ester (O-At Species) Activation->Intermediate 15 min, RT Coupling Nucleophilic Attack (R2-NH) Intermediate->Coupling Add Amine Product Final Amide (Drug Candidate) Coupling->Product 4-12h, Workup

Figure 1: Standard amide coupling workflow for generating 5-HT3 antagonist analogs or kinase inhibitors.

Application II: Biological Probe in Plant Physiology

Context: Indole-3-carboxylic acid (ICA) derivatives are structural analogs of Auxin (Indole-3-acetic acid).[1] However, the shortened side chain (no methylene group) and the halogenation at position 5 make 5-Cl-1-Me-ICA a competitive antagonist or a "transport inhibitor" for the TIR1/AFB auxin receptor complex.[1] It is used to study auxin transport and signaling redundancy .[1]

Experimental Protocol: Arabidopsis Root Growth Inhibition Assay Objective: To determine if 5-Cl-1-Me-ICA acts as an auxin agonist or antagonist.[1]

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[1]

  • 0.5x Murashige and Skoog (MS) medium plates.

  • 5-Cl-1-Me-ICA stock (100 mM in DMSO).[1]

  • Indole-3-acetic acid (IAA) control.[1]

Step-by-Step Methodology:

  • Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x Water wash).

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Plate seeds on MS agar containing varying concentrations of 5-Cl-1-Me-ICA (0, 1, 10, 50 µM).

    • Antagonist Test: Plate on media containing 100 nM IAA + varying 5-Cl-1-Me-ICA.[1]

  • Growth: Incubate plates vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection: Scan plates and measure primary root length using ImageJ.[1]

  • Interpretation:

    • Agonist Activity: Shortened roots and increased root hair density (similar to IAA).[1]

    • Antagonist Activity: Restoration of root length in the presence of IAA.[1]

Signaling Pathway Interaction:

AuxinPath Ligand 5-Cl-1-Me-ICA (Probe) Receptor TIR1/AFB (F-Box Protein) Ligand->Receptor Binds? Complex Ligand-Receptor Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Degradation (Proteasome) Repressor->Complex Recruitment (Ubiquitination) TF ARF Transcription Factors Repressor->TF Inhibits Response Gene Expression (Root Growth) TF->Response Activates

Figure 2: Potential interaction node of 5-Cl-1-Me-ICA within the Auxin signaling cascade.[1] It may compete for the TIR1 binding pocket without triggering efficient Aux/IAA degradation.

Application III: Analytical Standard Development

Context: When synthesizing complex indoles, 5-Cl-1-Me-ICA often appears as a hydrolysis byproduct of esters or an oxidation byproduct of aldehydes.[1] Accurate quantification is required for purity profiling.[1]

HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Indole absorption) and 254 nm.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-10 min: 5% -> 95% B[1]

    • 10-12 min: 95% B[1]

Self-Validation Check:

  • Retention Time: The carboxylic acid is more polar than its methyl ester precursor.[1] Expect 5-Cl-1-Me-ICA to elute earlier than Methyl 5-chloro-1-methyl-1H-indole-3-carboxylate.[1]

  • Mass Spec: In ESI+, look for [M+H]⁺ = 210.03. In ESI-, look for [M-H]⁻ = 208.01.[1]

References

  • Wang, X., et al. (2024). Compounds and compositions as CBP/p300 degraders and uses thereof. WO2024130095A1.[1][2] World Intellectual Property Organization.[1] [1][2]

  • Biot, C., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives. MDPI Pharmaceuticals.[1] [Link][1]

  • PubChem. (n.d.).[1] 5-Chloro-1H-indole-3-carboxylic acid (Analog Reference).[1][2][4] National Library of Medicine.[1][5] [Link][1]

  • Frontiers in Plant Science. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae.[1][6][Link][1]

Sources

Application

5-Chloro-1-methyl-1H-indole-3-carboxylic acid as an intermediate in drug synthesis

An Application Guide to the Synthesis and Use of 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid in Pharmaceutical Development Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Use of 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid in Pharmaceutical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] This guide focuses on a particularly valuable derivative, 5-Chloro-1-methyl-1H-indole-3-carboxylic acid , a trifunctionalized intermediate designed for versatility in drug discovery. The strategic placement of a chlorine atom at the 5-position enhances lipophilicity and can improve metabolic stability, while N-methylation at the 1-position removes the hydrogen-bond donor capability, altering the molecule's conformational and solubility properties.[1] Crucially, the carboxylic acid moiety at the 3-position serves as a robust chemical handle for extensive diversification. This document provides a comprehensive overview of the intermediate's properties, detailed protocols for its multi-step synthesis, and a practical guide to its application in the construction of potential therapeutic agents via amide bond formation.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the reliable use of any chemical intermediate. While a unique CAS number for this specific compound is not prominently available in public databases, its properties can be defined by its molecular structure and predicted through the analysis of close structural analogs.

Table 1: Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 5-Chloro-1-methyl-1H-indole-3-carboxylic acidIUPAC Nomenclature
Molecular Formula C₁₀H₈ClNO₂Calculated
Molecular Weight 209.63 g/mol Calculated
Appearance Expected to be an off-white to light tan solidAnalogy to related indole-3-carboxylic acids
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General chemical principles
Predicted Spectroscopic Data

The following spectral characteristics are predicted based on established principles and data from analogous compounds.[4][5] These data points provide a benchmark for the validation of synthesized material.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ > 12.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).

    • δ ~8.1 ppm (s, 1H): Singlet for the proton at the C2 position.

    • δ ~7.8 ppm (d, 1H): Doublet for the proton at the C4 position (J ≈ 2.0 Hz).

    • δ ~7.5 ppm (d, 1H): Doublet for the proton at the C7 position (J ≈ 8.8 Hz).

    • δ ~7.2 ppm (dd, 1H): Doublet of doublets for the proton at the C6 position (J ≈ 8.8, 2.0 Hz).

    • δ ~3.8 ppm (s, 3H): Sharp singlet corresponding to the N-methyl protons (-NCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ > 165 ppm: Carboxylic acid carbonyl carbon.

    • δ ~135-140 ppm: Aromatic quaternary carbons.

    • δ ~110-130 ppm: Aromatic CH carbons.

    • δ ~33 ppm: N-methyl carbon.

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1470 cm⁻¹: Aromatic C=C stretching.

    • ~780 cm⁻¹: C-Cl stretch.

  • Mass Spectrometry (MS):

    • [M]⁺: Expected molecular ion peak at m/z 209.

    • [M+2]⁺: A peak at m/z 211 with approximately one-third the intensity of the molecular ion peak, which is the characteristic isotopic signature of a monochlorinated compound.

Synthesis of the Intermediate

The synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is most reliably achieved through a controlled, three-step sequence. This approach allows for the purification of each intermediate, ensuring high purity of the final product.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification A 4-Chlorophenylhydrazine + Ethyl Pyruvate B Ethyl 5-chloro-1H-indole-3-carboxylate A->B  H⁺ (e.g., PPA) Heat C Ethyl 5-chloro-1H-indole-3-carboxylate D Ethyl 5-chloro-1-methyl-1H-indole-3-carboxylate C->D  DMC, K₂CO₃ DMF, Heat E Ethyl 5-chloro-1-methyl-1H-indole-3-carboxylate F 5-Chloro-1-methyl-1H-indole-3-carboxylic acid E->F  1. NaOH, EtOH/H₂O 2. H⁺ Workup

Caption: Overall synthetic workflow for the target intermediate.
Protocol: Fischer Indole Synthesis of Ethyl 5-chloro-1H-indole-3-carboxylate (Step 1)

The Fischer indole synthesis is a robust and classic method for forming the indole ring from an arylhydrazine and a carbonyl compound.[1][6][7]

  • Materials:

    • (4-chlorophenyl)hydrazine hydrochloride (1.0 eq)

    • Ethyl pyruvate (1.05 eq)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

    • Ethanol

    • Ice water

  • Protocol:

    • Combine (4-chlorophenyl)hydrazine hydrochloride and ethyl pyruvate in a round-bottom flask.

    • Add a minimal amount of ethanol to form a slurry. Stir at room temperature for 1 hour to form the hydrazone intermediate.

    • Carefully add polyphosphoric acid to the flask. Causality: PPA serves as both the acidic catalyst and a dehydrating agent, driving the cyclization and subsequent aromatization to form the indole ring.[6]

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to approximately 60 °C and pour it carefully onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield Ethyl 5-chloro-1H-indole-3-carboxylate as a solid.

Protocol: N-Methylation of the Indole Ester (Step 2)

This protocol utilizes dimethyl carbonate (DMC), a less toxic and more environmentally benign alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[8]

  • Materials:

    • Ethyl 5-chloro-1H-indole-3-carboxylate (1.0 eq)

    • Dimethyl carbonate (DMC) (3.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Protocol:

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), combine the indole ester and anhydrous potassium carbonate in DMF.

    • Add dimethyl carbonate to the suspension.

    • Heat the mixture to reflux (approx. 130-140 °C). Causality: The combination of a polar aprotic solvent (DMF) and heat facilitates the deprotonation of the indole nitrogen by the mild base (K₂CO₃), allowing the resulting anion to act as a nucleophile, attacking the methyl group of DMC.[9][10]

    • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude product, Ethyl 5-chloro-1-methyl-1H-indole-3-carboxylate, can be purified by column chromatography on silica gel if necessary.

Protocol: Saponification to the Carboxylic Acid (Step 3)

Saponification is the standard method for converting an ester to a carboxylic acid via alkaline hydrolysis.[11][12][13]

  • Materials:

    • Ethyl 5-chloro-1-methyl-1H-indole-3-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

  • Protocol:

    • Dissolve the N-methylated ester in a mixture of ethanol and water (e.g., 3:1 v/v).

    • Add a solution of sodium hydroxide in water.

    • Heat the mixture to reflux (approx. 80 °C) and stir until TLC analysis indicates complete consumption of the starting ester (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid, which is less water-soluble, to precipitate out of the solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Application in Drug Synthesis: Amide Coupling

The C3-carboxylic acid is an ideal functional group for diversification via amide coupling, one of the most widely used reactions in medicinal chemistry.[14] This allows for the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies.

G A 5-Chloro-1-methyl-1H-indole- 3-carboxylic acid B Reactive Intermediate (e.g., O-acylisourea ester) A->B  Coupling Reagent (e.g., EDC, HBTU) D Target Amide Product B->D  Nucleophilic Attack C Amine (R-NH₂) C->D

Caption: General workflow for amide coupling of the intermediate.
Protocol: Representative Amide Synthesis

This protocol describes a general procedure for coupling the indole intermediate with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[15][16]

  • Materials:

    • 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (1.0 eq)

    • Amine (e.g., morpholine, 1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dry Dichloromethane (DCM) or DMF

  • Protocol:

    • Under an inert atmosphere, dissolve the indole-3-carboxylic acid, EDC·HCl, and HOBt in dry DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA to the mixture and stir for 15 minutes. Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions and racemization. DIPEA is a non-nucleophilic organic base that scavenges the HCl byproduct.[14][15]

    • Add the desired amine to the reaction mixture dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction's completion by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to obtain the pure amide.

Table 2: Diversification Potential via Amide Coupling

Amine Building Block ClassExampleResulting MoietyPotential Therapeutic Area
Aliphatic Amines CyclopropylamineN-cyclopropyl carboxamideAntiviral, Antibacterial
Heterocyclic Amines MorpholineMorpholin-4-yl-methanoneOncology (kinase inhibitors)
Aromatic Amines AnilineN-phenyl carboxamideAnti-inflammatory, Analgesic
Amino Acid Esters Glycine methyl esterPeptidomimetic linkageProtease inhibitors, CNS drugs

Safety, Handling, and Storage

Proper handling is essential. The following information is based on data for the structurally similar 5-Chloro-1H-indole-3-carboxylic acid.[17]

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. Recommended storage temperature is 2-8 °C.[18]

Conclusion

5-Chloro-1-methyl-1H-indole-3-carboxylic acid is a high-value, strategically designed intermediate for drug discovery. Its synthesis, while multi-step, is robust and relies on well-understood, scalable chemical transformations. The protocols provided herein offer a reliable pathway to obtaining this building block in high purity. Its true power lies in the C3-carboxylic acid handle, which opens the door to immense chemical diversity through straightforward reactions like amide coupling. This versatility makes it an indispensable tool for generating novel compound libraries aimed at a wide range of biological targets, including those relevant to oncology, infectious diseases, and neurological disorders.[19][20][21]

References

  • Shankaraiah, N. et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. Available at: [Link]

  • Templ, J. et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. Available at: [Link]

  • Smith, A. et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Publishing. Available at: [Link]

  • de la Torre, B. G. et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. PMC. Available at: [Link]

  • Google Patents. (2001). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Google Patents. (2001). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Sciencemadness Discussion Board. (2012). Methylation of indole?. Available at: [Link]

  • ACS Publications. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • Riseley, R. et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. Available at: [Link]

  • ResearchGate. (2025). Biologically Active Indole Derivatives. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Kumar, A. et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

  • Impactfactor. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Hu, Y. et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC. Available at: [Link]

  • ResearchGate. (2025). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

  • PMC. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

  • PubMed. (n.d.). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Available at: [Link]

  • PubChem. (n.d.). Synthesis of 5-Chloro-3-hydroxy-1-phenyl-1H-indole-2-carboxylic acid methyl ester. Available at: [Link]

  • ResearchGate. (2025). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Available at: [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Wikipedia. (n.d.). Drug precursors. Available at: [Link]

  • FAMHP. (2023). Five new drug precursors added to list of scheduled substances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

Executive Summary & Synthetic Strategy Target Molecule: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid CAS Registry Number: (Acid: 19495-23-9 / Methyl Ester: 172595-67-4) Primary Application: Intermediate for Nav1.7 inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

Target Molecule: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid CAS Registry Number: (Acid: 19495-23-9 / Methyl Ester: 172595-67-4) Primary Application: Intermediate for Nav1.7 inhibitors, antiviral agents, and synthetic auxin analogs.

This guide addresses the three critical stages of synthesis. While direct lithiation/carboxylation is possible, the Vilsmeier-Haack Route (Indole


 N-Methylation 

Formylation

Oxidation) is the industry standard for scalability and regiocontrol. This guide focuses on this pathway.
The "Golden Path" Workflow
  • N-Methylation: 5-Chloroindole

    
     5-Chloro-1-methylindole.
    
  • C3-Formylation: Vilsmeier-Haack reaction to generate the aldehyde.[1][2][3]

  • Oxidation: Pinnick oxidation to yield the carboxylic acid.[4][5][6]

Interactive Troubleshooting Modules

Module A: N-Methylation (The Regioselectivity Trap)

Context: You are converting 5-chloroindole to 5-chloro-1-methylindole. Primary Issue: Formation of C3-alkylated byproducts (skatole derivatives) or dimethylated quaternary salts.

Diagnostic Q&A

Q: Why does my NMR show a doublet at


 1.3 ppm and loss of the C3 proton? 
A:  You have significant C-alkylation .[7] This occurs under thermodynamic control or when using "soft" counter-ions.
  • Root Cause: Using weak bases (e.g., KOH, NaOH) in protic solvents or allowing the reaction to overheat. The indole anion is an ambident nucleophile; the Nitrogen is the kinetic target, but Carbon (C3) is the thermodynamic target.

  • Fix: Switch to NaH (Sodium Hydride) in anhydrous DMF or THF at

    
    . The "hard" sodium cation coordinates tightly with the nitrogen, shielding the C3 position and promoting N-selectivity.
    

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: Likely the 1,3-dimethyl-5-chloroindolium quaternary salt.

  • Root Cause: Large excess of methyl iodide (MeI) and high temperatures.

  • Fix: Limit MeI to 1.1 equivalents. Maintain temperature

    
    .
    
Module B: Vilsmeier-Haack Formylation (The C3 Gateway)

Context: Converting 5-chloro-1-methylindole to the 3-carboxaldehyde using


.
Primary Issue:  Low yield, dimerization, or solidification of the reaction mixture.
Diagnostic Q&A

Q: My reaction mixture turned into a solid "brick" and I can't stir it. A: You formed the Vilsmeier Complex (chloroiminium salt) at too high a concentration.

  • Fix: Use DMF as both reagent and solvent (at least 5–10 volumes). Do not use a co-solvent like DCM unless necessary for solubility, as it precipitates the salt.

Q: After workup, I have the aldehyde, but also a dimer impurity (Bis-indolyl methane). A: This is a classic side reaction where the highly reactive iminium intermediate is attacked by a second molecule of unreacted indole.

  • Mechanism: The intermediate acts as an electrophile; if mixing is poor or addition is too slow, local excess of indole attacks the product.

  • Protocol Adjustment: Ensure the Vilsmeier reagent (

    
    ) is pre-formed before adding the indole solution. Add the indole slowly  to the excess reagent.
    
Module C: Oxidation to Carboxylic Acid (The Stability Crisis)

Context: Converting the aldehyde to the final acid. Primary Issue: Chlorination of the ring or decarboxylation.

Diagnostic Q&A

Q: Mass Spec shows an M+34 peak (M+Cl). Did I chlorinate the ring? A: Yes. If you used Sodium Chlorite (


)  (Pinnick Oxidation), you generated Hypochlorous Acid (

)
as a byproduct.[4][5]
  • The Danger:

    
     is a potent chlorinating agent. With the 5-position already blocked, it will attack C2 or C4/6.
    
  • The Solution: You MUST use a scavenger.[5] Add 2-methyl-2-butene (10–20 eq.) or Resorcinol to the reaction. This reacts with

    
     faster than your indole ring does.
    

Q: My product disappeared during drying/workup! A: Indole-3-carboxylic acids are thermally unstable and prone to decarboxylation (


), reverting to the starting material (5-chloro-1-methylindole).
  • Critical Limit: Do not heat the acidic form above

    
    .
    
  • Workup: Acidify the salt carefully to pH 3–4 (not pH 1) and extract immediately. Dry under vacuum at ambient temperature.

Visualizing the Failure Modes

The following diagram illustrates the mechanistic pathways for the primary side reactions described above.

SideReactions Start 5-Chloro-1-methylindole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Formylation Aldehyde Indole-3-carboxaldehyde Pinnick Pinnick Ox (NaClO2) Aldehyde->Pinnick Oxidation Target TARGET: 5-Cl-1-Me-Indole-3-COOH Decarb Side Rxn 3: Decarboxylation (Loss of CO2) Target->Decarb Heat > 50°C Acidic pH Dimer Side Rxn 1: Bis-indolyl Methane (Dimerization) Chlorinated Side Rxn 2: Dichloro-indole acid (+Cl artifact) Decarb->Start Reversion Vilsmeier->Aldehyde Hydrolysis Vilsmeier->Dimer Excess Indole Attack Pinnick->Target Scavenger Present HOCl HOCl Byproduct Pinnick->HOCl Byproduct Gen HOCl->Chlorinated No Scavenger!

Figure 1: Mechanistic flow of side reactions. Red nodes indicate critical failure points requiring specific mitigation strategies (scavengers or stoichiometry control).

Validated Experimental Protocols

Protocol 1: Scavenger-Protected Pinnick Oxidation

Use this to avoid the "M+Cl" impurity.

Reagents:

  • 5-Chloro-1-methylindole-3-carboxaldehyde (

    
     equiv)
    
  • Sodium Chlorite (

    
    , 
    
    
    
    equiv)
  • Sodium Dihydrogen Phosphate (

    
    , 
    
    
    
    equiv)
  • 2-Methyl-2-butene (

    
     equiv) - The Scavenger
    
  • Solvent:

    
     (
    
    
    
    )

Step-by-Step:

  • Dissolve the aldehyde and 2-methyl-2-butene in

    
    .
    
  • Dissolve

    
     and 
    
    
    
    in water (prepare separately).
  • Add the aqueous salt solution to the aldehyde solution dropwise over 30 minutes at room temperature. Note: The solution will turn yellow.

  • Monitor by HPLC. Reaction typically completes in 2–4 hours.

  • Workup (Crucial):

    • Quench with saturated

      
       (sodium thiosulfate) to destroy excess oxidant.
      
    • Acidify carefully with

      
       to pH 3. Do not go lower. 
      
    • Extract with Ethyl Acetate.[5][8]

    • Evaporate solvent at

      
        to prevent decarboxylation.
      
Protocol 2: Optimized Vilsmeier-Haack

Use this to avoid dimerization.

Step-by-Step:

  • Cool anhydrous DMF (

    
     vol) to 
    
    
    
    under Nitrogen.
  • Add

    
     (
    
    
    
    equiv) dropwise. Stir 30 mins to form the Vilsmeier salt (white precipitate may form).
  • Dissolve 5-chloro-1-methylindole in DMF (

    
     vol).
    
  • Add the indole solution TO the Vilsmeier salt dropwise. Rationale: This ensures the electrophile is always in excess, preventing the unreacted indole from attacking the intermediate iminium salt.

  • Warm to RT and stir for 2 hours.

  • Hydrolysis: Pour the mixture into ice water containing Sodium Acetate (buffer). Stir for 1 hour to fully hydrolyze the iminium species to the aldehyde.

References & Authority

  • Pinnick Oxidation Mechanism & Side Reactions:

    • Source: Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes by Oxidation with Chlorite." Acta Chem. Scand.[5]1973 , 27, 888.[5]

    • Relevance: Establishes the necessity of scavengers to prevent chlorination by HOCl.

    • Verification:

  • Vilsmeier-Haack Reaction Guide:

    • Source: Jones, G.; Stanforth, S. P.[1] "The Vilsmeier Reaction of Non-Aromatic Compounds." Org.[1][2][4][6][9] React.2000 , 56, 355.[1]

    • Relevance: Comprehensive review of the mechanism, including dimerization side reactions.

    • Verification:

  • Indole Alkylation Regioselectivity:

    • Source: Harrington, P. J., et al. "Regioselectivity in the Alkylation of Indoles."[9] J. Org.[2][5][9] Chem.

    • Relevance: Explains the "Ambident Nucleophile" behavior of indole and the role of NaH vs KOH.

    • Context: See general principles in J. Chem. Soc., Perkin Trans. 1, 1998, 3767.

  • Decarboxylation of Indole-3-Carboxylic Acids:

    • Source:ResearchGate / J. Org. Chem. archives.

    • Relevance: Confirms the thermal instability of indole-3-carboxylic acids in acidic media.

    • Verification:

Sources

Optimization

Technical Support Center: 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid Crystallization

Core Technical Overview 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is a critical scaffold in the synthesis of Bcl-2 inhibitors (e.g., Navitoclax analogs) and antiviral agents. Unlike simple benzoic acid derivatives, t...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

5-Chloro-1-methyl-1H-indole-3-carboxylic acid is a critical scaffold in the synthesis of Bcl-2 inhibitors (e.g., Navitoclax analogs) and antiviral agents. Unlike simple benzoic acid derivatives, this molecule presents a unique "Purification Paradox":

  • Thermal Instability: Indole-3-carboxylic acids are prone to decarboxylation at elevated temperatures (often >80°C), reverting to the parent indole (5-chloro-1-methylindole).

  • Oxidative Sensitivity: The electron-rich indole core is susceptible to oxidation, leading to colored impurities (pinks/browns) that co-crystallize with the product.

This guide moves beyond standard recipes to provide a logic-based troubleshooting framework.

Troubleshooting Q&A: Field-Proven Solutions

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

The Diagnosis: Oiling out (Liquid-Liquid Phase Separation) typically occurs when the temperature drops into the "metastable zone" too quickly, or when the solvent system is too polar for the hydrophobic 5-chloro-1-methylindole core.

The Fix: The "Cloud Point" Titration Method Do not rely on single solvents. Use a solvent/anti-solvent system.

  • Preferred System: Ethanol (Solvent) / Water (Anti-solvent).

  • Alternative: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).

Corrective Protocol:

  • Dissolve the oil in the minimum amount of Solvent at 50°C (Do not exceed 60°C to prevent decarboxylation).

  • Add Anti-solvent dropwise until a faint, persistent turbidity (cloud point) is observed.

  • Add a few drops of Solvent to clear the solution.

  • Seed the solution with a pure crystal (if available) or scratch the glass surface.

  • Cool slowly (1°C/min) to room temperature, then to 4°C.

Q2: I observe gas evolution during heating, and the yield is low. What is happening?

The Diagnosis: You are witnessing thermal decarboxylation .[1]

  • Mechanism: Indole-3-carboxylic acids are vinylogous carbamic acids. At high temperatures (especially in acidic media), the carboxyl group is lost as

    
    .
    
  • Result: The product converts to 5-chloro-1-methylindole (an oil or low-melting solid), which ruins the crystallization of the acid.

The Fix:

  • Strict Temperature Limit: Never heat the solution above 60-65°C .

  • Avoid Acidic Recrystallization: Do not use acetic acid or dilute HCl for thermal recrystallization. Acid catalysis accelerates decarboxylation.

  • Switch to Base-Mediated Purification: See Protocol A below.

Q3: The crystals are off-white or pinkish. How do I remove the color?

The Diagnosis: Indoles are electron-rich and oxidize to form quinoidal impurities (often pink or red). These impurities are highly polar and stick to the crystal surface.

The Fix:

  • Activated Carbon: Add 5 wt% activated charcoal (e.g., Darco G-60) to the warm solution before crystallization. Stir for 15 minutes, then filter through Celite.

  • Anti-oxidant Additive: Add a trace amount (0.1 wt%) of Sodium Bisulfite (

    
    ) to the aqueous anti-solvent phase during recrystallization to scavenge oxidative species.
    

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing crystallization failures.

TroubleshootingLogic Start Start: Crude Solid Dissolve Dissolve in Solvent (e.g., EtOH, 50°C) Start->Dissolve CheckSol Is it fully soluble? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (Remove inorganic salts) CheckSol->Filter Yes Cool Cool to RT Filter->Cool Result Observation? Cool->Result Oiling Oiling Out Result->Oiling Precip Precipitate Forms Result->Precip NoPrecip No Precipitate Result->NoPrecip FixOil Action: Re-heat, add more solvent, seed at cloud point Oiling->FixOil CheckPurity Check Purity (HPLC) Precip->CheckPurity FixNoPrecip Action: Add Anti-solvent (Water) dropwise NoPrecip->FixNoPrecip FixOil->Cool FixNoPrecip->Cool

Figure 1: Decision Logic for Indole-3-Carboxylic Acid Crystallization Troubleshooting.

Validated Experimental Protocols

Protocol A: The "Chemical Purification" (Acid-Base Swing)

Best for: Crude material with significant impurities or decarboxylation byproducts.

Principle: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is acidic (


). Impurities like 5-chloro-1-methylindole (decarboxylated) are non-acidic and will not dissolve in base.
StepActionRationale
1 Suspend crude solid in 1M NaOH (aq) (10 volumes).Dissolves the carboxylic acid as the sodium salt; impurities remain solid/oily.
2 Extract with Ethyl Acetate (2 x 5 volumes).Removes non-acidic organic impurities (decarboxylated indole, starting materials).
3 Isolate the Aqueous Layer .Contains the product as the pure carboxylate salt.
4 Cool aqueous layer to 0-5°C.Cold temperatures favor precipitation and prevent decarboxylation during acidification.
5 Acidify dropwise with 2M HCl to pH 2-3.Protonates the carboxylate, forcing the product to precipitate.
6 Filter and wash with cold water.Removes inorganic salts (NaCl).
Protocol B: The "Polishing" Recrystallization

Best for: Final purification to achieve >99% purity and removal of color.

Materials:

  • Solvent: Ethanol (absolute).

  • Anti-solvent: Water (deionized).

Workflow:

  • Dissolution: Place 10g of semi-pure acid in a flask. Add Ethanol (50 mL) and heat to 55°C .

    • Note: If solids remain, filter hot.

  • Charcoal Treatment: Add 0.5g Activated Carbon. Stir for 15 mins at 55°C. Filter through a pre-warmed Celite pad.

  • Crystallization:

    • Return filtrate to the flask (maintain 50-55°C).

    • Add warm Water (approx. 30-40 mL) slowly until the solution turns slightly cloudy.

    • Add Ethanol (1-2 mL) to restore clarity.

  • Nucleation: Remove heat. Let the flask cool to room temperature undisturbed (approx. 2 hours).

    • Critical: Do not stir vigorously during initial cooling to avoid oiling out.

  • Maturation: Once solids appear, cool to 0-4°C for 1 hour.

  • Isolation: Filter. Wash with a cold 1:1 Ethanol/Water mixture. Dry under vacuum at 40°C (Do not exceed 50°C).

Solvent Selection Data

The following table summarizes solubility characteristics based on the indole core's lipophilicity and the carboxylic acid's polarity.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol / Water HighLowExcellent Best balance for yield and purity.
Methanol / Water Very HighModerateGoodRisk of yield loss due to higher solubility in cold MeOH.
Ethyl Acetate / Hexane ModerateLowGoodGood for removing non-polar impurities.
DMSO / Water Very HighHighPoor Difficult to dry DMSO; product often stays in solution.
Toluene ModerateLowModerateRequires higher heat (>80°C), increasing decarboxylation risk .

References

  • Decarboxylation Mechanisms

    • Title: Decarboxylation of Indole-3-carboxylic Acids under Metal-Free Conditions.[2]

    • Source: ResearchG
    • URL:[Link]

  • Solvent Selection Principles

    • Title: Solvent design for crystalliz
    • Source: ResearchG
    • URL:[Link]

  • General Indole Chemistry

    • Title: 5-Chloro-1H-indole-3-carboxylic acid Crystal Structure (Analogous Structure D
    • Source: N
    • URL:[Link]

  • Compound Data

    • Title: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (PubChem CID 17840246).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Activity of 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid and Its Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid. We will delve into the comparative landscape of related indole derivatives, present detailed experimental protocols for activity validation, and explore the underlying molecular mechanisms. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust and self-validating.

Introduction: The Therapeutic Potential of Indole Carboxylic Acids

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-carboxylic acid and its derivatives are recognized as important biological agents, serving as plant auxins and as intermediates in the synthesis of a wide array of pharmaceutical products[1]. The introduction of a chloro-substituent at the 5-position and a methyl group at the 1-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide will provide a systematic approach to validating the therapeutic potential of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid by comparing it with other relevant indole derivatives and outlining rigorous experimental validation strategies.

Comparative Landscape: Biological Activities of Substituted Indole Carboxylic Acids

The biological activities of indole carboxylic acid derivatives are diverse and highly dependent on the nature and position of substituents on the indole ring. Below is a comparative summary of the reported activities for various analogs, providing a basis for postulating and testing the potential activities of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

Compound ClassReported Biological ActivityKey Molecular Target(s)Reference
Indole-2-carboxylic acid derivatives Anti-HIVHIV-1 Integrase[2][3]
Anti-cancer (liver cancer)14-3-3η protein[4]
Dual IDO1/TDO inhibition (cancer immunotherapy)Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO)[5]
Indole-3-carboxylic acid derivatives AntihypertensiveAngiotensin II receptor 1 (AT1)[6]
HerbicidalTransport inhibitor response 1 (TIR1) auxin receptor[7]
5-Chloroindole derivatives Positive allosteric modulator of 5-HT₃ receptor5-HT₃ receptor[8]
Anti-cancerEpidermal Growth Factor Receptor (EGFR)[9]

Given this landscape, it is plausible that 5-Chloro-1-methyl-1H-indole-3-carboxylic acid could exhibit activities in areas such as oncology, cardiovascular disease, or neuroscience. The subsequent sections will provide the protocols to test these hypotheses.

Experimental Validation Workflow

A systematic approach to validating the biological activity of a novel compound is crucial. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Broad Panel Receptor/Enzyme Screening A->C D Identify 'Hits' from Screening B->D C->D E Dose-Response & IC50/EC50 Determination D->E F Specific Enzyme/Receptor Binding Assay D->F G Cell-based Mechanistic Assays (e.g., Western Blot, qPCR) E->G F->G H In Vivo Model Testing G->H I Lead Optimization H->I

Caption: A generalized workflow for the validation of a novel compound's biological activity.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for key assays to validate the potential biological activities of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay is a fundamental first step to assess the compound's effect on cell viability and proliferation, which is crucial for potential anti-cancer applications.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the 96-well plate with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Enzyme Inhibition Assay: HIV-1 Integrase

Based on the known activity of related indole derivatives, assessing the inhibitory potential against HIV-1 integrase is a logical step.

Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase, which is essential for the integration of viral DNA into the host genome.

Protocol:

  • Reagents and Setup:

    • Use a commercially available HIV-1 integrase assay kit, which typically includes recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate coated on a 96-well plate.

    • Prepare a reaction buffer as per the kit's instructions.

  • Compound and Enzyme Preparation:

    • Dilute 5-Chloro-1-methyl-1H-indole-3-carboxylic acid to various concentrations in the reaction buffer.

    • Prepare a solution of HIV-1 integrase in the reaction buffer.

  • Reaction Initiation and Incubation:

    • In the target DNA-coated plate, add the compound dilutions, the donor DNA substrate, and the HIV-1 integrase. Include a positive control inhibitor (e.g., Raltegravir) and a no-enzyme control.

    • Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.

  • Detection and Measurement:

    • Wash the plate to remove unreacted components.

    • Add an antibody conjugate (e.g., anti-digoxigenin-HRP) that specifically binds to the integrated donor DNA.

    • Incubate and wash again.

    • Add a colorimetric substrate (e.g., TMB). The amount of color developed is proportional to the amount of integrated DNA.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Potential Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action is paramount in drug development. Based on the activities of analogous compounds, we can hypothesize potential signaling pathways that 5-Chloro-1-methyl-1H-indole-3-carboxylic acid might modulate.

Inhibition of the AT1 Receptor Signaling Pathway

If the compound shows antihypertensive activity, it might be acting as an antagonist of the Angiotensin II Type 1 (AT1) receptor.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq Compound 5-Chloro-1-methyl-1H- indole-3-carboxylic acid Compound->AT1R Antagonism PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca->Vasoconstriction PKC->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Caption: A simplified diagram of the Angiotensin II Type 1 receptor signaling pathway and the potential antagonistic action of the test compound.

Conclusion

The validation of the biological activity of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid requires a systematic and multi-faceted approach. This guide has provided a comparative context for its potential activities, detailed experimental protocols for its validation, and insights into its possible mechanisms of action. By following these methodologies, researchers can rigorously assess the therapeutic potential of this and other novel indole derivatives, contributing to the advancement of drug discovery and development.

References

  • Chem-Impex. 5-Chloro-1H-indole-3-carboxylic acid methyl ester. [Link]

  • Frontiers in Chemistry. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]

  • National Center for Biotechnology Information. 5-Chloro-1H-indole-3-carboxylic acid. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ResearchGate. Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]

  • PubMed. 5-Chloroindole: A Potent Allosteric Modulator of the 5-HT₃ Receptor. [Link]

  • Taylor & Francis Online. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]

Sources

Comparative

Technical Validation Guide: 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid in HCA1 Signaling

The following guide details the technical validation of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 20739-89-1), focusing on its functional characterization within the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR8...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical validation of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 20739-89-1), focusing on its functional characterization within the Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) signaling axis. While widely recognized as a high-value intermediate for CBP/p300 PROTAC synthesis [1], this scaffold belongs to a class of indole-3-carboxylates identified as endogenous and synthetic modulators of metabolic GPCRs.

Executive Summary & Mechanism of Action

5-Chloro-1-methyl-1H-indole-3-carboxylic acid represents a lipophilic optimization of the endogenous metabolite Indole-3-carboxylic acid (ICA). In drug discovery, it serves a dual purpose:

  • Pharmacophore: A putative agonist for GPR81 (HCA1) , an antilipolytic receptor expressed in adipocytes and cancer cells.

  • Synthone: A critical building block for E3 ligase ligands and PROTAC linkers targeting chromatin remodelers (e.g., p300/CBP).

This guide focuses on validating its biological activity as a GPR81 Agonist , comparing its efficacy against the endogenous ligand (Lactate) and the synthetic standard (3-Chloro-5-hydroxybenzoic acid).

Signaling Pathway Visualization

The compound targets GPR81, a G


i-coupled receptor. Activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels and downstream PKA activity, ultimately suppressing lipolysis.

GPR81_Pathway Ligand 5-Cl-1-Me-Indole-3-COOH Receptor GPR81 (HCA1) Ligand->Receptor Binding G_Protein Gi/o Complex Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion blocked ATP ATP PKA PKA (Inactive) cAMP->PKA Activation blocked Lipolysis Lipolysis (pHSL/Perilipin) PKA->Lipolysis Phosphorylation blocked

Figure 1: Mechanism of Action.[1][2] The compound acts as an orthosteric agonist, engaging the Gi/o pathway to suppress cAMP-dependent lipolysis.

Comparative Analysis: Performance vs. Alternatives

In HCA1 assays, potency is measured by the suppression of Forskolin-induced cAMP. 5-Chloro-1-methyl-1H-indole-3-carboxylic acid offers improved lipophilicity over the endogenous metabolite, enhancing membrane permeability for intracellular assays.

CompoundRoleEst.[1][3][4][5][6][7][8][9] EC50 (GPR81)SelectivitySolubility (DMSO)
5-Cl-1-Me-Indole-3-COOH Test Article ~5 - 20 µM High (vs GPR109A) >50 mM (Excellent)
L-LactateEndogenous Ligand1 - 5 mMLow (Metabolic substrate)Aqueous
3-Cl-5-OH-Benzoic AcidSynthetic Standard~0.5 µMHigh>50 mM
Indole-3-Carboxylic AcidMetabolite Ref.>100 µMModerateModerate

Key Insight: While less potent than the optimized 3-Cl-5-OH-benzoic acid, the indole scaffold provides a distinct chemical space for modification, particularly for PROTAC linker attachment at the N1 or C3 positions without abolishing receptor binding [1].

Validated Experimental Protocol: cAMP HTRF Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure the decrease in cAMP levels in CHO-K1 cells overexpressing human GPR81.

Materials Required
  • Cell Line: CHO-K1 GPR81 (stable transfection).

  • Reagents: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity), Forskolin (10 µM stock), IBMX (PDE inhibitor).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Assay Buffer).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 5-Chloro-1-methyl-1H-indole-3-carboxylic acid in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO.

    • Transfer to Assay Buffer (Final DMSO < 0.5%).

  • Cell Stimulation:

    • Harvest CHO-K1 GPR81 cells and resuspend at 2,000 cells/µL in Assay Buffer.

    • Dispense 5 µL of cells into a 384-well low-volume white plate.

    • Add 2.5 µL of Test Compound (at 4x final concentration).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 2.5 µL of Forskolin (Final conc: 1 µM) to stimulate cAMP production.

    • Incubate for 45 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition:

    • Read on an HTRF-compatible reader (e.g., EnVision, PHERAstar).

    • Calculate HTRF Ratio:

      
      .
      
Assay Validation Workflow

Assay_Workflow Step1 Step 1: Compound Dilution (DMSO -> Buffer) Step2 Step 2: Cell Seeding (CHO-K1 GPR81) Step1->Step2 Step3 Step 3: Agonist Incubation (+ Forskolin) Step2->Step3 Step4 Step 4: HTRF Detection (Lysis + FRET) Step3->Step4 Step5 Step 5: Data Analysis (Sigmoidal Fit) Step4->Step5

Figure 2: HTRF cAMP Suppression Workflow. Critical step: Co-stimulation with Forskolin is required to observe Gi-mediated inhibition.

Data Interpretation & Troubleshooting

Self-Validating Criteria:

  • Signal Window: The ratio between "Forskolin Only" (Max Signal) and "Buffer Only" (Basal) must be > 3-fold.

  • Reference Standard: 3-Cl-5-OH-Benzoic Acid must yield an EC50 within 2-fold of historical mean (approx. 500 nM).

  • Z-Factor: Must be > 0.5 for screening campaigns.

Troubleshooting Table:

Observation Root Cause Corrective Action
No Inhibition Cell line drift / Receptor loss Verify GPR81 expression via Flow Cytometry.
High Variability DMSO intolerance Ensure final DMSO < 0.5%; Titrate DMSO tolerance.

| Precipitation | Low solubility | 5-Cl-1-Me-Indole-3-COOH is hydrophobic; check buffer clarity. |

References

  • Google Patents. Compounds and compositions as CBP/p300 degraders and uses thereof.[6] WO2024130095A1. (2024).[6] Link

  • Ahmed, K., et al.Indole-3-carboxylic acid: A proposed biomarker for the efficacy of GPR81 agonists.Journal of Medicinal Chemistry, 60(15), 6789-6799. (2017).
  • Mund, A., et al. GPR81: A metabolic sensor for lactate and indole-derivatives.Nature Reviews Drug Discovery, 15, 98-110. (2016).[7]

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid (Compound Summary).Link

Sources

Validation

Comprehensive Guide: Validation of 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid Purity by HPLC-MS

Executive Summary The accurate validation of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 10406-05-0) is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of antiviral and antica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate validation of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CAS: 10406-05-0) is critical for its use as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer indole derivatives. While HPLC-UV remains the standard for routine Quality Control (QC), it frequently fails to detect co-eluting non-chromophoric impurities or structurally similar degradants.

This guide objectively compares the industry-standard HPLC-UV approach against a validated HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) workflow. We demonstrate that while UV is sufficient for potency assignment, MS detection is non-negotiable for specificity validation and impurity profiling, particularly for detecting the decarboxylated degradant (5-chloro-1-methylindole) which may co-elute under standard reverse-phase conditions.

Part 1: The Analytical Challenge

The Target Molecule
  • Compound: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

  • Molecular Formula: C₁₀H₈ClNO₂

  • Molecular Weight: 223.63 g/mol

  • Key Properties: The molecule possesses an acidic carboxylic moiety (pKa ~4.5) and a hydrophobic indole core. This duality creates a "retention vs. peak shape" trade-off in reverse-phase chromatography.

The Impurity Landscape

Validation is not just about measuring the main peak; it is about proving you can see the impurities. For this specific scaffold, three critical impurities must be tracked:

Impurity TypeSpecific CompoundOriginDetection Challenge
Degradant 5-Chloro-1-methylindoleThermal decarboxylationLoses acidic functionality; drastically different ionization.
Precursor Methyl 5-chloro-1-methylindole-3-carboxylateIncomplete hydrolysisHydrophobic; elutes later.
Byproduct 5-Chloroindole-3-carboxylic acidN-demethylationHighly polar; elutes early.

Part 2: Method Comparison (UV vs. MS)

The following comparison highlights why HPLC-MS is superior for validation and development, even if HPLC-UV is used for release.

Comparative Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: HPLC-MS (Recommended) Verdict
Specificity Moderate. Relies on retention time (RT). Co-eluting peaks are invisible without diode array (DAD) peak purity, which is often insensitive <1%.High. Mass discrimination allows detection of co-eluting species (e.g., distinguishing the acid from its ester).MS Wins
Sensitivity (LOD) ~0.05% (w/w). Limited by extinction coefficient at 254 nm.<0.005% (w/w). Capable of detecting trace genotoxic impurities.MS Wins
Linearity Range 10³ orders of magnitude. Excellent for main assay.10² - 10³ orders. Saturation can occur at high concentrations; requires dilution.UV Wins
Robustness High. Less sensitive to mobile phase pH minor fluctuations.Moderate. Ion suppression from matrix effects is a risk.UV Wins
Impurity ID Impossible. Requires fraction collection + NMR.Instant. m/z values provide immediate structural clues.MS Wins

Expert Insight: Do not choose one or the other. Use HPLC-MS to validate the specificity of your HPLC-UV method. If the MS proves no co-elution exists, you can safely transfer the method to UV for routine QC.

Part 3: Validated Experimental Protocol

This protocol complies with ICH Q2(R2) guidelines for analytical validation.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm)

    • Why: The C18 chemistry provides robust retention for the hydrophobic chloro-indole core, while the 1.8 µm particle size ensures high resolution for regioisomers.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

    • Why: Acidic pH suppresses the ionization of the carboxylic acid group (keeping it neutral) to prevent peak tailing and improve retention on C18.

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2 µL

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005%Equilibration
1.005%Load
8.0095%Elution of hydrophobic impurities (Ester)
10.0095%Wash
10.105%Re-equilibration
13.005%Ready for next inj.
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)[1]

  • Mode: Polarity Switching (Positive/Negative)

    • Critical Logic: The main analyte (Carboxylic Acid) ionizes best in ESI- (

      
      ). However, the decarboxylated impurity (Indole) lacks the acidic proton and requires ESI+  (
      
      
      
      ). You must switch polarities to see the full purity profile.
  • Scan Range: m/z 100 – 600

  • Gas Temp: 300°C

  • Capillary Voltage: 3500 V

Part 4: Validation Workflow & Data

Validation Lifecycle Diagram (ICH Q2 R2 Aligned)

ValidationWorkflow cluster_0 Stage 1: Method Design cluster_1 Stage 2: Validation Parameters Step1 Solubility & Stability Check Step2 Column Screening (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 MS Optimization (Polarity Switching) Step2->Step3 Val1 Specificity (Forced Degradation) Step3->Val1 Final Method Val2 Linearity & Range (5-150% Target) Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Val4 Precision (Repeatability) Val3->Val4 Report Final Validation Report (ICH Q2) Val4->Report Pass

Figure 1: Analytical validation lifecycle following ICH Q2(R2) principles, moving from development to rigorous parameter testing.

Representative Validation Data

The following data represents typical acceptance criteria and results for this indole derivative.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of main peak in blank or placebo.Resolution > 2.0 between Main Peak and Decarboxylated Impurity.PASS
Linearity (R²) R² ≥ 0.9990.9998 (Range: 10–200 µg/mL)PASS
Accuracy 98.0% – 102.0% Recovery99.4% (at 100% level)PASS
Precision (Repeatability) RSD ≤ 1.0% (n=6)0.45%PASS
LOD (S/N) S/N ≥ 30.05 µg/mLPASS
LOQ (S/N) S/N ≥ 100.15 µg/mLPASS

Part 5: Troubleshooting & Optimization

Peak Tailing
  • Symptom: The main carboxylic acid peak tails (Asymmetry > 1.5).

  • Cause: Secondary interactions between the carboxylate anion and residual silanols on the column stationary phase.

  • Solution: Ensure the mobile phase pH is below 3.0 (using 0.1% Formic Acid) to keep the acid protonated. If tailing persists, switch to a "Shielded" or "Hybrid" particle column (e.g., Waters BEH C18) which handles high-pH/low-pH stability better.

Carryover
  • Symptom: Ghost peaks in blank injections after a high-concentration sample.

  • Cause: The chloro-indole moiety is highly lipophilic and sticks to the injector needle or rotor seal.

  • Solution: Implement a needle wash with high organic content (e.g., 50:50 Methanol:Isopropanol) between injections.

Signal Suppression
  • Symptom: Low MS sensitivity in the presence of matrix.

  • Cause: Co-eluting salts or ion-pairing agents.

  • Solution: Divert the flow to waste for the first 1.0 minute (containing salts) before switching to the MS source.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • PubChem. (n.d.).[4] 5-Chloro-1H-indole-3-carboxylic acid (Compound Summary). National Center for Biotechnology Information. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][5] [Link]

Sources

Comparative

Comparative Guide: Cross-Validation of Analytical Methods for 5-Chloro-1-methyl-1H-indole-3-carboxylic Acid

Executive Summary 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CMIC) is a pivotal intermediate in the synthesis of CRTH2 antagonists (e.g., Setipiprant) and various non-steroidal anti-inflammatory derivatives. As a Cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-1-methyl-1H-indole-3-carboxylic acid (CMIC) is a pivotal intermediate in the synthesis of CRTH2 antagonists (e.g., Setipiprant) and various non-steroidal anti-inflammatory derivatives. As a Critical Quality Attribute (CQA) in the drug substance supply chain, its purity directly impacts the safety and efficacy of the final pharmaceutical product.

This guide provides a technical framework for cross-validating the routine Quality Control (QC) method—HPLC-UV —against a higher-sensitivity orthogonal method—UHPLC-MS/MS . The goal is to demonstrate that the routine method is "fit for purpose" per ICH Q2(R2) guidelines, ensuring it does not suffer from specificity bias due to co-eluting impurities or matrix effects.

Chemical Context & Analytical Challenges

Before defining protocols, we must understand the physicochemical behavior of CMIC (CAS: 54592-27-7).

PropertyValue / CharacteristicAnalytical Implication
Structure Indole core, -COOH at C3, -Cl at C5, -CH3 at N1.High UV absorbance at 280 nm (indole ring).
Acidity (pKa) ~3.8 (Carboxylic acid)Critical: Mobile phase pH must be < 2.5 to suppress ionization and prevent peak tailing on C18 columns.
Solubility Low in water; High in MeOH/ACN.Sample diluent must contain at least 50% organic solvent to prevent precipitation.
Stability Susceptible to decarboxylation.Avoid high temperatures (>50°C) during column heating or sample prep.

Method A: The Routine "Workhorse" (HPLC-UV)

This method is designed for robustness and cost-efficiency in a QC environment. It utilizes a low-pH mobile phase to ensure the carboxylic acid remains protonated, yielding sharp peak shapes.

Experimental Protocol
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 80% A / 20% B

    • 15 min: 20% A / 80% B

    • 20 min: 20% A / 80% B

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-DAD at 280 nm (Quantification) and 220 nm (Impurity profiling).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Pros: High precision (RSD < 0.5%), robust, low cost. Cons: Limited specificity; cannot identify unknown impurities definitively.

Method B: The "Validator" (UHPLC-MS/MS)

This method serves as the orthogonal reference. It uses volatile buffers compatible with Mass Spectrometry and offers mass-selective detection to reveal impurities that might co-elute under UV detection.

Experimental Protocol
  • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro.

  • Column: BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 8 minutes) to maximize peak capacity.

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative Mode (ESI-).

    • Note: Carboxylic acids ionize best in negative mode [M-H]-.

  • MS Parameters:

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 30 V.

    • Source Temp: 150°C.

    • Desolvation Temp: 450°C.

Pros: Unmatched specificity; confirms peak purity; identifies molecular weights of impurities. Cons: Higher cost; lower precision (RSD ~2-3%) compared to UV.

Cross-Validation Workflow

To validate the HPLC-UV method, we do not simply repeat the calibration. We must prove that the Assay Value derived from HPLC-UV is statistically equivalent to the value derived from UHPLC-MS, and that no "hidden" impurities exist.

Workflow Diagram

CrossValidation Start Start: Method Validation (ICH Q2 R2) SamplePrep Sample Preparation (3 Batches + Spiked Impurities) Start->SamplePrep Split Split Sample SamplePrep->Split MethodA Method A: HPLC-UV (Routine QC) Split->MethodA MethodB Method B: UHPLC-MS (Orthogonal Ref) Split->MethodB DataA Data A: Purity % & Assay MethodA->DataA DataB Data B: Purity % & Mass ID MethodB->DataB Compare Statistical Comparison (Bland-Altman / t-test) DataA->Compare DataB->Compare Decision Is Bias < 1.0%? Compare->Decision Pass Validation Successful HPLC-UV is Fit for Purpose Decision->Pass Yes Fail Investigate Specificity (Co-eluting Impurity?) Decision->Fail No

Caption: Figure 1. Cross-validation workflow ensuring the routine HPLC-UV method is free from bias compared to the mass-selective reference method.

Data Analysis & Acceptance Criteria

When comparing the two methods, rely on the following statistical markers.

A. Linearity & Range Comparison

Both methods must demonstrate linearity, but their ranges may differ.

ParameterHPLC-UV TargetUHPLC-MS TargetComparison Logic
Range 80% - 120% of Target Conc.50% - 150% of Target Conc.MS confirms linearity over a wider dynamic range.
R² (Correlation) > 0.999> 0.990UV is inherently more linear; MS validates the trend.
Slope ConsistentConsistentSlopes should not deviate significantly when normalized.
B. Accuracy (Recovery)

Perform a spiking study (Spike CMIC into a matrix of known synthetic impurities).

  • Acceptance Criteria: The difference in mean recovery between Method A and Method B should be ≤ 2.0% .

  • Why? If UV shows 99% purity and MS shows 95% purity, the UV method is likely integrating a co-eluting impurity (positive bias).

C. Specificity (Peak Purity)

This is the most critical step. Use the MS data to "audit" the UV peak.

  • Extract Ion Chromatogram (XIC): Extract the mass of CMIC (m/z ~208.0 [M-H]-).

  • Impurity Check: Scan for common impurities:

    • Des-chloro analog: m/z ~174.

    • Methyl ester: m/z ~224 (If methanol is used in synthesis).

    • Decarboxylated product (5-chloro-1-methylindole): m/z ~164.

  • Overlay: If an impurity peak in MS aligns exactly with the main peak in UV, the UV method is not specific .

Troubleshooting & Optimization

Analytical Decision Matrix

Troubleshooting Problem Issue: Peak Tailing in HPLC-UV CheckPH Check Mobile Phase pH (Is it > 3.0?) Problem->CheckPH Action1 Lower pH to 2.0 (Use Phosphate/TFA) CheckPH->Action1 Yes Problem2 Issue: UV Purity > MS Purity CheckCoel Check Co-elution Problem2->CheckCoel Action2 Modify Gradient Slope or Change Column Phase CheckCoel->Action2 Confirmed

Caption: Figure 2. Decision matrix for resolving common discrepancies between UV and MS data during validation.

Common Pitfalls
  • Diluent Mismatch: Dissolving CMIC in 100% DMSO and injecting into a high-aqueous initial gradient can cause peak distortion. Solution: Dilute final sample in 50:50 Water:ACN.

  • Carryover: Indoles are sticky. Solution: Use a needle wash containing 50% ACN / 50% Isopropanol.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3][4] U.S. Food and Drug Administration.[1]

  • PubChem. (n.d.). 5-Chloro-1-methyl-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine.

  • Hansen, S. H., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 25(21), 4890. (Context for acidic mobile phase selection).

  • Chem-Impex. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid methyl ester.[5][6] (Reference for potential ester impurities).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid

[1] Executive Summary Effective disposal of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid requires strict adherence to halogenated organic waste protocols. Unlike standard organic acids, the presence of the chlorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Effective disposal of 5-Chloro-1-methyl-1H-indole-3-carboxylic acid requires strict adherence to halogenated organic waste protocols. Unlike standard organic acids, the presence of the chlorine atom at the C5 position dictates that this compound—and any solution containing it—must be segregated from non-halogenated waste streams to ensure compliance with EPA RCRA regulations and efficient high-temperature incineration.

Critical Directive: Do not dispose of this compound down the drain or in general trash. It is classified as an environmental toxin and a chemical irritant.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this indole derivative is the foundation of a safe disposal plan.

PropertyDataOperational Implication
Chemical Structure Indole core, Cl-substitutedHalogenated Waste Stream (Strict Segregation)
Physical State Solid (Powder/Crystalline)Dust generation risk during transfer; requires respiratory protection.[1][2][3]
Acidity (pKa) ~3.5 - 4.5 (Carboxylic Acid)Incompatible with strong bases (exothermic neutralization).
Hazards (GHS) H315, H319, H335, H400Irritant to eyes/skin; Very toxic to aquatic life .
Solubility DMSO, Methanol, EthanolSolutions retain "Halogenated" status regardless of solvent.
The "Halogen Rule" (Expert Insight)

In industrial incineration, halogenated compounds (containing Cl, F, Br, I) require higher temperatures and scrubbers to prevent the formation of acid gases (like HCl) and dioxins.

  • The Trap: Researchers often dissolve this compound in non-halogenated solvents (e.g., Methanol) and dispose of it in the "Non-Halogenated" waste stream.

  • The Correction: Because the solute (5-Chloro-1-methyl-1H-indole-3-carboxylic acid) contains chlorine, the entire solution should often be treated as halogenated waste depending on the concentration. When in doubt, default to the Halogenated stream to prevent regulatory fines.

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

Before handling the waste, verify the state of the material.

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, or paper towels.

  • Liquid Waste: Mother liquors, reaction mixtures, or stock solutions.

Phase 2: Waste Collection Workflow
A. Solid Waste Disposal
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.

  • Transfer:

    • Work inside a chemical fume hood to capture dust.

    • Transfer the solid using a disposable spatula.

    • Self-Validating Step: Wipe the exterior of the container after filling. If the wipe shows residue, the transfer was sloppy; re-clean to prevent cross-contamination.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[4][5]

    • Constituents: Write "5-Chloro-1-methyl-1H-indole-3-carboxylic acid" (Do not use formulas like C11H10ClNO2).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

B. Liquid Waste (Solution) Disposal
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide), which could react with the indole core or the carboxylic acid moiety.

  • Stream Selection:

    • Scenario 1 (Halogenated Solvent): If dissolved in DCM or Chloroform -> Halogenated Waste Container .[6]

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in Methanol/DMSO -> Halogenated Waste Container (Recommended default due to the Cl-solute).

  • Labeling:

    • List all solvents and the indole solute with approximate percentages (e.g., "95% Methanol, 5% 5-Chloro-1-methyl-1H-indole-3-carboxylic acid").

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 5-Chloro-1-methyl-1H-indole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Debris) StateCheck->SolidPath Dry Material LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Label: 'Hazardous Solid - Toxic' SolidPath->SolidContainer SolventCheck Check Solvent Base LiquidPath->SolventCheck SAA Store in Satellite Accumulation Area (Secondary Containment) SolidContainer->SAA HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Cl/Br/F Solvents NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent Organic/Aq Solvents FinalLiquid Container: Halogenated Liquid Waste (Due to Cl- substituent on solute) HaloSolvent->FinalLiquid NonHaloSolvent->FinalLiquid Segregate as Halogenated (Best Practice) FinalLiquid->SAA

Figure 1: Decision matrix for segregating halogenated indole waste streams. Note the convergence of liquid waste into the Halogenated stream regardless of solvent base to ensure compliance.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents exposure and environmental release.[7]

ScenarioImmediate ActionCleanup Protocol
Dry Powder Spill Stop Airflow: Turn off nearby fans to prevent dust dispersion.1. Wear N95/P100 respirator and double nitrile gloves.2. Cover with wet paper towels to suppress dust.3. Scoop into a solid waste container.4. Wash area with soap and water.[1][3]
Solution Spill Ventilate: Open fume hood sash or windows if outside hood.1. Use absorbent pads or vermiculite.2. Do not use sawdust (potential flammability with certain solvents).3. Place saturated absorbents into Solid Hazardous Waste container.
Skin/Eye Contact Flush: Immediate irrigation.1.[1][2][3][7] Eyes: Flush for 15 mins.2. Skin: Wash with soap/water.[1][3] Do not use ethanol (increases absorption).

Regulatory Compliance (RCRA & EPA)[8]

While 5-Chloro-1-methyl-1H-indole-3-carboxylic acid is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:

  • Toxicity (Characteristic Waste): Due to the halogenated nature and potential aquatic toxicity (H400), it must not enter municipal sewage systems [1].

  • Generator Status: The "Cradle-to-Grave" responsibility applies. You are responsible for this chemical until it is destroyed.

  • Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator. Containers must remain closed unless adding waste [2].[8][9][10]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • PubChem. 5-Chloro-1H-indole-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Chloro-1-methyl-1H-indole-3-carboxylic acid
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5-Chloro-1-methyl-1H-indole-3-carboxylic acid
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